Sitogluside
Description
Sitogluside has been reported in Acanthus ilicifolius, Iris tectorum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJICTMALKLTFW-OFUAXYCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O6 | |
| Record name | Eleutheroside A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_A | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045674 | |
| Record name | Daucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-58-8 | |
| Record name | Daucosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitogluside [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5S,6R)-2-({(1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITOGLUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U45VN859W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sitogluside: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a comprehensive overview of Sitogluside (CAS No. 474-58-8), a naturally occurring phytosterol glycoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the core molecular and physicochemical properties of this compound, offering foundational knowledge for its application in scientific research.
Chemical Identity and Nomenclature
This compound, a compound of significant interest in various research fields, is systematically identified by the Chemical Abstracts Service (CAS) with the registration number 474-58-8 [1][2][3][4][5][6][7][8][9]. It is also known by a variety of synonyms, reflecting its broad study and presence in diverse biological sources. These include Daucosterol, Eleutheroside A, β-Sitosterol-D-glucoside, and Coriandrinol[1][3][4][5][10]. Structurally, it is the β-D-glucoside of β-sitosterol, meaning a β-sitosterol molecule is linked to a glucose molecule[5][8][11].
Molecular Properties: A Quantitative Overview
The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for its quantitative attributes.
| Property | Value | Source(s) |
| CAS Number | 474-58-8 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C35H60O6 | [1][2][4][6][8][10][12] |
| Molecular Weight | 576.85 g/mol | [2][3][4][5][6][7][8][11] |
| Formal Name | (3β)-stigmast-5-en-3-yl β-D-glucopyranoside | [1] |
Structural Elucidation
The chemical structure of this compound is foundational to understanding its biological activity. It consists of a steroid nucleus (the aglycone, β-sitosterol) attached to a sugar moiety (glycone, glucose). This glycosidic linkage is crucial for its solubility and interaction with biological systems.
Chemical Structure Representation
Caption: 2D Chemical Structure of this compound.
Stereochemistry and Isomeric Forms
The stereochemistry of this compound is complex, with multiple chiral centers in both the steroid and glucose components. The naturally occurring and most commonly studied form is β-sitosterol-D-glucoside. The specific stereoisomeric configuration is critical for its biological recognition and activity.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in experimental settings and its pharmacokinetic profile.
Solubility Profile
-
Water: Practically insoluble[7][11]. This low aqueous solubility is a critical consideration for formulation and in vitro assay design.
-
Organic Solvents: Soluble in methanol and Dimethyl Sulfoxide (DMSO)[1][5]. The solubility in DMSO allows for the preparation of stock solutions for cell-based assays.
Physical Characteristics
-
Boiling Point: Estimated to be around 673.60 °C at 760.00 mm Hg[7].
Biological and Pharmacological Context
This compound exhibits a range of biological activities that are of interest to the drug development community. It is a naturally occurring phytosterol-like compound[5].
Known Biological Activities
-
Enzyme Inhibition: It has been shown to inhibit α-amylase and α-glucosidase[1].
-
Antioxidant Activity: this compound can scavenge DPPH radicals[1].
-
Anticancer Properties: It has demonstrated inhibitory effects on the proliferation of certain cancer cell lines, such as HepG2 and SMMC-7721 hepatocellular carcinoma cells, and can inhibit their migration and invasion[1]. In PC3 and LNCap cells, it has been observed to increase the expression of proteins involved in apoptosis and autophagy[5].
-
Antimicrobial Activity: It is active against E. coli and S. aureus and has shown anti-fungal effects against human pathogenic fungi[1][11].
-
Neuroprotection: Daucosterol (this compound) is suggested to have a neuroprotective effect and may be a candidate for ischemic stroke treatment, potentially through IGF1-like activity[13].
-
Proliferation Enhancement: It has been reported to have proliferation-enhancing activity, possibly involving the IGF1-AKT pathway[5][13].
Experimental Protocols and Considerations
When working with this compound, its physicochemical properties necessitate specific handling and experimental design.
Preparation of Stock Solutions
Caption: Workflow for preparing this compound stock solutions.
Protocol:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile, light-protected tube, add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 10-20 mM).
-
Vortex vigorously and/or sonicate in a water bath until the this compound is completely dissolved. Visually inspect for any undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Ensure containers are tightly sealed to prevent moisture absorption by the DMSO.
Considerations for Cell-Based Assays
Due to its low water solubility, when diluting the DMSO stock solution into aqueous cell culture media, it is crucial to ensure that the final DMSO concentration is non-toxic to the cells (typically <0.5%). Rapid addition of the stock to the media can cause precipitation. Therefore, it is recommended to add the stock solution dropwise while vortexing the media to facilitate dispersion.
Conclusion
This compound is a multifaceted molecule with a well-defined chemical identity and a growing body of literature supporting its diverse biological activities. A thorough understanding of its molecular and physicochemical properties is paramount for any researcher embarking on its study. This guide provides a foundational repository of this information, intended to facilitate sound experimental design and accelerate research and development efforts involving this promising natural compound.
References
-
This compound, 474-58-8. The Good Scents Company. [Link]
-
This compound | C35H60O6 | CID 5742590. PubChem - NIH. [Link]
-
SID 254741252. PubChem - NIH. [Link]
-
This compound. Wikidata. [Link]
-
Daucosterol. Wikipedia. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. β-谷甾醇 β-D-葡萄糖苷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. b-Sitosterol b- D -glucoside analytical standard 474-58-8 [sigmaaldrich.com]
- 5. This compound | 474-58-8 | AChR | MOLNOVA [molnova.com]
- 6. biorlab.com [biorlab.com]
- 7. This compound, 474-58-8 [thegoodscentscompany.com]
- 8. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SID 254741252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikidata [wikidata.org]
- 11. 474-58-8, this compound, Beta-sitosterol -3-O-glucoside, CAS: 474-58-8 [chemsynlab.com]
- 12. Daucosterol - Wikipedia [en.wikipedia.org]
- 13. Daucosterol | Glucosidase | TargetMol [targetmol.com]
Application Note: Western Blot Analysis of Protein Expression After Sitogluside (Daucosterol) Treatment
[1][2]
Introduction & Scientific Context
Sitogluside, widely recognized in literature as Daucosterol (
For drug development professionals, validating the mechanism of action (MoA) is critical. Current research indicates that this compound exerts its effects primarily by modulating the PI3K/Akt/mTOR axis and MAPK signaling pathways. Specifically, in oncological models (e.g., lung adenocarcinoma, hepatocellular carcinoma, breast cancer), this compound acts as a signal transduction inhibitor, downregulating cell survival factors (Bcl-2, p-Akt) and upregulating pro-apoptotic effectors (Bax, Caspase-3, PTEN).
This application note provides a rigorous, self-validating Western Blot protocol designed to quantify these specific protein expression changes. It emphasizes the preservation of phosphorylation states (e.g., p-Akt Ser473) and the correct normalization of apoptotic markers.
Experimental Design & Causality
To generate robust data, the experimental design must account for the kinetics of phosphorylation (rapid) versus total protein expression changes (slower).
Treatment Strategy[2][3][4][5][6]
-
Concentration Gradient: Literature suggests an effective range of 20
M to 120 M . A dose-dependent study is required to establish . -
Time Course:
-
Early (6–12h): Optimal for detecting phosphorylation changes (p-Akt, p-ERK, p-p38).
-
Late (24–48h): Optimal for detecting cleavage events (Cleaved Caspase-3/9) and total protein shifts (Bax/Bcl-2 ratio).
-
Controls
-
Vehicle Control (Negative): DMSO (0.1% v/v max). This compound is hydrophobic; DMSO is the standard solvent.
-
Positive Control: A known PI3K inhibitor (e.g., LY294002) or Staurosporine (for apoptosis) to validate antibody sensitivity.
-
Loading Control: GAPDH or
-Actin (cytosolic); Lamin B1 (if analyzing nuclear translocation of NF- B).
Signaling Pathway Visualization
Understanding the upstream and downstream targets is essential for antibody selection. The diagram below illustrates the mechanistic action of this compound based on recent network pharmacology and in vitro studies.
Figure 1: this compound MoA.[1] The compound inhibits upstream RTKs (ERBB2) and upregulates PTEN, leading to PI3K/Akt suppression, Bax activation, and subsequent apoptosis.
Comprehensive Protocol
Phase 1: Sample Preparation (The Critical Step)
Rationale: Phosphorylated proteins (p-Akt, p-ERK) are labile. Phosphatase inhibition is non-negotiable.
-
Cell Culture: Seed cells (e.g., A549, MCF-7, or HepG2) at
cells/well in 6-well plates. Allow attachment (24h). -
Treatment:
-
Replace media with fresh media containing this compound (e.g., 0, 20, 40, 80
M). -
Incubate for 24 hours .
-
-
Lysis:
-
Wash cells 2x with ice-cold PBS.
-
Add RIPA Lysis Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + NaF). Note: Without this, p-Akt signals will be lost within seconds.
-
-
Scrape cells on ice and transfer to microcentrifuge tubes.
-
Incubate on ice for 30 min with intermittent vortexing.
-
-
Clarification: Centrifuge at
for 15 min at 4°C. Collect supernatant. -
Quantification: Use BCA Protein Assay. Normalize all samples to 20–30
g total protein per lane.
Phase 2: Electrophoresis & Transfer
-
SDS-PAGE:
-
Prepare 10% or 12% polyacrylamide gels (12% is better for Caspase-3 at ~17/32 kDa; 10% is better for Akt at 60 kDa).
-
Mix samples with 4x Laemmli Buffer (with
-mercaptoethanol) and boil at 95°C for 5 min. -
Run at 80V (stacking) -> 120V (resolving).
-
-
Transfer:
-
Transfer to PVDF membrane (activated with methanol) using a wet transfer system (100V for 60-90 min, cold room).
-
Tip: For detecting cleaved fragments (small proteins), use a 0.2
m pore size membrane.
-
Phase 3: Immunodetection
-
Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT). Avoid Non-fat Milk for phospho-antibodies (p-Akt), as milk contains casein which can cause high background.
-
Primary Antibody Incubation: Overnight at 4°C with gentle shaking.
-
Target 1: Anti-p-Akt (Ser473) [1:1000]
-
Target 2: Anti-Bax [1:1000]
-
Target 3: Anti-Bcl-2 [1:1000]
-
Target 4: Anti-Cleaved Caspase-3 [1:500]
-
Control: Anti-GAPDH [1:5000]
-
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse IgG (1:5000) for 1h at RT.
-
Detection: ECL (Enhanced Chemiluminescence) substrate. Image using a ChemiDoc system.
Experimental Workflow Diagram
Figure 2: Step-by-step Western Blot workflow for this compound analysis.
Data Analysis & Interpretation
Quantitative analysis should be performed using densitometry software (e.g., ImageJ). Results are typically expressed as "Fold Change relative to Control".
Expected Protein Expression Changes
The following table summarizes the expected trends if this compound is successfully inducing apoptosis via the PI3K/Akt pathway.
| Target Protein | Function | Expected Trend (vs. Control) | Biological Implication |
| p-Akt (Ser473) | Survival Signal | Downregulation ( | Inhibition of survival pathway; reduced proliferation. |
| Total Akt | Signaling Hub | No Change ( | Confirms effect is on phosphorylation, not total protein level. |
| PTEN | Tumor Suppressor | Upregulation ( | Negative regulation of PI3K; mechanism of drug action.[2] |
| Bax | Pro-Apoptotic | Upregulation ( | Mitochondrial outer membrane permeabilization (MOMP). |
| Bcl-2 | Anti-Apoptotic | Downregulation ( | Loss of mitochondrial protection. |
| Bax/Bcl-2 Ratio | Apoptosis Index | Increase ( | Strong indicator of apoptosis initiation. |
| Cleaved Casp-3 | Executioner | Upregulation ( | Irreversible commitment to cell death. |
Troubleshooting Guide
-
Weak p-Akt Signal: Ensure lysis buffer was kept ice-cold and phosphatase inhibitors were fresh. Do not use milk for blocking.
-
High Background: Increase washing steps (3x 10 mins TBST). Reduce secondary antibody concentration.
-
No Cleaved Caspase-3 Band: The treatment duration might be too short. Extend to 48h or check Caspase-9 (upstream).
References
-
PubChem. (n.d.).[3] this compound (Daucosterol) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Zeng, J., et al. (2017).
-catenin signaling.[4] ResearchGate. Retrieved from [Link] - Jiang, Y., et al. (2015).
-
Zhao, C., et al. (2021).[5] Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. Hindawi. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Detection of Apoptosis. Bio-Rad Application Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 3. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Sitogluside: Membrane Biophysics and Liposomal Engineering
An In-Depth Technical Guide[1][2]
Executive Summary
Sitogluside (
This guide provides a biophysical framework for researchers utilizing this compound to modulate membrane fluidity, enhance drug retention, or simulate plant-mimetic membrane domains.[1][2]
Molecular Architecture & Interaction Logic[1]
The "Umbrella" vs. "Spacer" Effect
To understand this compound, one must contrast it with cholesterol. Cholesterol functions via the "umbrella effect," where its small -OH group is shielded by phospholipid headgroups, condensing the acyl chains.
This compound, conversely, acts as a molecular wedge :
-
Sterol Backbone: The planar tetracyclic ring inserts into the hydrophobic core, inducing chain ordering (increasing
order parameter). -
Glucosyl Headgroup: The glucose moiety is too large to be shielded. It protrudes into the interfacial water layer, creating a "spacer" effect that prevents excessive headgroup packing while maintaining acyl chain rigidity.
Thermodynamic Impact[1]
-
Phase Transition Elimination: Like cholesterol, this compound eliminates the pre-transition and broadens the main phase transition (
) of DPPC (dipalmitoylphosphatidylcholine) bilayers. -
Enthalpy of Mixing: this compound exhibits exothermic mixing with phosphatidylcholines (PCs), though less favorable than cholesterol due to the steric penalty of the glucose head.
-
Raft Formation: this compound shows high affinity for glucosylceramides (GluCer) , forming highly ordered, detergent-resistant membrane domains (plant-mimetic rafts) driven by intermolecular hydrogen bonding between sugar headgroups.[1][2]
Visualization of Membrane Dynamics
The following diagram illustrates the competitive interaction pathways within a lipid bilayer doped with this compound.
Figure 1: Mechanistic pathways of this compound interaction within lipid membranes.[1][2][3] Note the dual effect of acyl chain ordering and headgroup spacing.
Comparative Biophysics Data[1][2]
The following table summarizes the differential effects of this compound versus Cholesterol on standard DPPC membranes.
| Parameter | Cholesterol | This compound | Mechanism of Difference |
| Headgroup Size | Small (-OH) | Large (Glucose) | Steric hindrance at interface |
| Solubility (Water) | Very Low (<2 µg/mL) | Low (but higher polarity) | Glucose moiety adds polarity |
| Condensing Effect | High (Maximal) | Moderate | Glucose prevents tightest packing |
| Phase Transition | Eliminates | Eliminates | Disruption of cooperative melting |
| Specific Affinity | Sphingomyelin | Glucosylceramide | Sugar-Sugar H-bonding interactions |
| Membrane Rigidity | High Stiffening | Moderate Stiffening | "Spacer" effect of glucose |
Experimental Protocols
Preparation of this compound-Doped Liposomes
Challenge: this compound has poor solubility in standard chloroform/methanol mixtures compared to free sterols.[1] It often crystallizes if not handled correctly.[1][2]
Protocol: Modified Thin-Film Hydration
-
Solubilization Stock:
-
Lipid Mixing:
-
Film Formation:
-
Hydration:
-
Downsizing:
Analytical Validation: Fluorescence Anisotropy
To verify membrane insertion and ordering, use DPH (1,6-diphenyl-1,3,5-hexatriene) .[1][2]
-
Labeling: Incubate liposomes with DPH (1:200 probe:lipid molar ratio) for 30 min at
. -
Measurement: Measure steady-state fluorescence anisotropy (
) at varying temperatures. -
Expected Result:
Workflow Visualization
Figure 2: Step-by-step workflow for generating and validating this compound-modified liposomes.
Pharmaceutical Applications
-
Oral Drug Delivery: this compound resists hydrolysis in the stomach better than phospholipids alone. The glucose moiety creates a "sugar coating" (glycocalyx mimic) that may enhance mucoadhesion in the GI tract.
-
Transdermal Systems: Unlike cholesterol, this compound's amphiphilic nature allows it to act as a penetration enhancer by disrupting the highly ordered stratum corneum lipids while stabilizing the carrier vesicle.
-
Vaccine Adjuvants: this compound (like QS-21 precursors) has intrinsic immunomodulatory properties.[1][2] Incorporating it into liposomes can provide a self-adjuvanting effect.[1][2]
References
-
Hąc-Wydro, K. (2013).[1][2][5] The effect of β-sitosterol on the properties of cholesterol/phosphatidylcholine/ganglioside monolayers.[5] Colloids and Surfaces B: Biointerfaces. Link
-
Wenk, M. R., & Seelig, J. (1997).[1][2] Interaction of octyl-beta-thioglucopyranoside with lipid membranes.[1][2] Biophysical Journal.[1][6] Link
-
Percevault, F., et al. (2021).[1][2] Sitosterol and glucosylceramide cooperative transversal and lateral uneven distribution in plant membranes.[3] Scientific Reports.[1] Link
-
Muddana, H. S., et al. (2019).[1][2][4] Effect of β-sitosterol on the curcumin-loaded liposomes: vesicle characteristics, physicochemical stability. Food Chemistry. Link
-
TargetMol. (2024). Daucosterol (this compound) Chemical Properties and Biological Activity. TargetMol Compound Libraries. Link
Sources
- 1. beta-Sitosterol-d-glucoside | C35H60O6 | CID 12309060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Daucosterol - Wikipedia [en.wikipedia.org]
- 3. Sitosterol and glucosylceramide cooperative transversal and lateral uneven distribution in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. The effect of β-sitosterol on the properties of cholesterol/phosphatidylcholine/ganglioside monolayers--the impact of monolayer fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Methodological & Application
Application Note: Analytical Strategies for Sitogluside (Daucosterol) Quantification in Herbal Matrices
Abstract & Introduction
Sitogluside (
The Analytical Challenge:
-
Chromophore Absence: this compound lacks a conjugated
-system, rendering standard UV detection (HPLC-DAD) at 254 nm useless. Detection at low wavelengths (205–210 nm) is non-specific and prone to interference from mobile phase solvents. -
Solubility Paradox: While the aglycone (
-sitosterol) is lipophilic, the glucose moiety adds polarity. This compound is poorly soluble in water and cold ethanol, often precipitating as a "white flocculent" during extraction, leading to massive quantification errors. -
Matrix Complexity: Herbal matrices contain co-eluting saponins and free sterols that mimic this compound's retention behavior.
This guide presents two validated workflows to overcome these hurdles: HPLC-ELSD for robust Quality Control (QC) and LC-MS/MS for high-sensitivity pharmacokinetic (PK) profiling.
Sample Preparation: The Solubility Critical Control Point
Objective: Maximize extraction efficiency while preventing precipitation prior to injection.
Reagents
-
Extraction Solvent: Methanol (LC-MS Grade). Note: Ethanol is often insufficient for quantitative recovery of the glycoside.
-
Cleanup: C18 Solid Phase Extraction (SPE) cartridges (for LC-MS workflow only).
Protocol 1: Optimized Extraction Workflow
Figure 1: Extraction workflow emphasizing temperature control to prevent this compound precipitation.
Critical Technical Insight: this compound has a tendency to form a gel-like precipitate in cold alcohols. Do not store extracts in the refrigerator (4°C) prior to analysis. If storage is necessary, re-sonicate and filter before injection.
Method A: HPLC-ELSD (Robust QC Standard)
Application: Routine quality control, raw material testing, and final product assay. Principle: Evaporative Light Scattering Detection (ELSD) detects analytes based on their non-volatility, bypassing the need for a chromophore.[5]
Instrument Configuration
-
System: HPLC with ELSD (e.g., Agilent 1260/1290 or Shimadzu Nexera).
-
Detector: ELSD (Drift Tube Temp: 60°C; Gain: Optimized to noise floor; Nebulizer Gas:
at 3.5 bar). -
Column: C18 Column (4.6 × 150 mm, 5 µm). Recommendation: Phenomenex Luna C18(2) or Waters Symmetry.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Methanol : Water (95 : 5 v/v) | Isocratic elution ensures stable baseline for ELSD. High organic content maintains solubility. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10–20 µL | Higher volume compensates for lower sensitivity compared to MS. |
| Run Time | 15–20 min | This compound typically elutes before |
| Column Temp | 30°C | Maintains reproducibility. |
Data Processing Note: ELSD response is non-linear. You must plot log(Area) vs. log(Concentration) to obtain a linear calibration curve (
Method B: LC-MS/MS (High-Sensitivity Bioanalysis)
Application: Pharmacokinetic studies (plasma/tissue), trace analysis in complex polyherbal formulations. Principle: Triple Quadrupole Mass Spectrometry using Multiple Reaction Monitoring (MRM).
Instrument Configuration
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).
-
Ion Source: Electrospray Ionization (ESI) or APCI.[6]
-
Note: While APCI is standard for free sterols, ESI (Positive Mode) is often superior for the glycoside due to the sugar moiety's proton affinity.
-
Mass Spectrometry Parameters
-
Polarity: Positive (
) -
Precursor Ion:
or (Source dependent). -
Target MRM Transition:
(Loss of Glucose moiety, ).
UHPLC Conditions
| Parameter | Setting |
| Column | UHPLC C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Gradient | 0-1 min: 80% B; 1-6 min: 80% |
Decision Matrix: Choosing the Right Detector
Figure 2: Decision matrix for selecting the appropriate detection method based on sample matrix and concentration.
Method Validation (ICH Q2 R1 Guidelines)
To ensure scientific integrity, the selected method must be validated.[7][8] Below are the acceptance criteria for this compound quantification.
| Validation Parameter | Acceptance Criteria (ELSD) | Acceptance Criteria (LC-MS/MS) |
| Linearity ( | ||
| Precision (RSD) | ||
| Recovery (Spike) | 95% – 105% | 85% – 115% |
| LOD (S/N > 3) | ~5–10 µg/mL | ~1–5 ng/mL |
| LOQ (S/N > 10) | ~20–30 µg/mL | ~10 ng/mL |
References
-
Li, C., et al. (2022). "Analysis of
-sitosterol in supplement using High-Performance Liquid Chromatography: Development and Validation." Rasayan Journal of Chemistry. Link -
Bhandarkar, D., et al. (2018).[9] "LC-MS/MS method for simultaneous quantitation of
-sitosterol, campesterol and stigmasterol." World Journal of Pharmaceutical Research.[9] Link -
Odnetnin, H., et al. (2019).
-Sitosterol -D-Glucoside... by HPLC-ESI-MS." Molecules. Link -
Klim, M., et al. (2005).
-sitosterol and stigmastanol in oral dosage forms using HPLC-ELSD." Journal of Pharmaceutical and Biomedical Analysis. Link
Disclaimer: This protocol is for research and development purposes. Users should perform their own validation according to their specific regulatory environment (e.g., FDA, EMA, NMPA).
Sources
- 1. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105859816A - Method for extracting beta-sitosterol and beta-daucosterol from hemp seeds, application and product - Google Patents [patents.google.com]
- 4. Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: Western Blot Analysis of Protein Expression After Sitogluside (Daucosterol) Treatment
[1][2]
Introduction & Scientific Context
Sitogluside, widely recognized in literature as Daucosterol (
For drug development professionals, validating the mechanism of action (MoA) is critical. Current research indicates that this compound exerts its effects primarily by modulating the PI3K/Akt/mTOR axis and MAPK signaling pathways. Specifically, in oncological models (e.g., lung adenocarcinoma, hepatocellular carcinoma, breast cancer), this compound acts as a signal transduction inhibitor, downregulating cell survival factors (Bcl-2, p-Akt) and upregulating pro-apoptotic effectors (Bax, Caspase-3, PTEN).
This application note provides a rigorous, self-validating Western Blot protocol designed to quantify these specific protein expression changes. It emphasizes the preservation of phosphorylation states (e.g., p-Akt Ser473) and the correct normalization of apoptotic markers.
Experimental Design & Causality
To generate robust data, the experimental design must account for the kinetics of phosphorylation (rapid) versus total protein expression changes (slower).
Treatment Strategy[2][3][4][5][6]
-
Concentration Gradient: Literature suggests an effective range of 20
M to 120 M . A dose-dependent study is required to establish . -
Time Course:
-
Early (6–12h): Optimal for detecting phosphorylation changes (p-Akt, p-ERK, p-p38).
-
Late (24–48h): Optimal for detecting cleavage events (Cleaved Caspase-3/9) and total protein shifts (Bax/Bcl-2 ratio).
-
Controls
-
Vehicle Control (Negative): DMSO (0.1% v/v max). This compound is hydrophobic; DMSO is the standard solvent.
-
Positive Control: A known PI3K inhibitor (e.g., LY294002) or Staurosporine (for apoptosis) to validate antibody sensitivity.
-
Loading Control: GAPDH or
-Actin (cytosolic); Lamin B1 (if analyzing nuclear translocation of NF- B).
Signaling Pathway Visualization
Understanding the upstream and downstream targets is essential for antibody selection. The diagram below illustrates the mechanistic action of this compound based on recent network pharmacology and in vitro studies.
Figure 1: this compound MoA.[1] The compound inhibits upstream RTKs (ERBB2) and upregulates PTEN, leading to PI3K/Akt suppression, Bax activation, and subsequent apoptosis.
Comprehensive Protocol
Phase 1: Sample Preparation (The Critical Step)
Rationale: Phosphorylated proteins (p-Akt, p-ERK) are labile. Phosphatase inhibition is non-negotiable.
-
Cell Culture: Seed cells (e.g., A549, MCF-7, or HepG2) at
cells/well in 6-well plates. Allow attachment (24h). -
Treatment:
-
Replace media with fresh media containing this compound (e.g., 0, 20, 40, 80
M). -
Incubate for 24 hours .
-
-
Lysis:
-
Wash cells 2x with ice-cold PBS.
-
Add RIPA Lysis Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + NaF). Note: Without this, p-Akt signals will be lost within seconds.
-
-
Scrape cells on ice and transfer to microcentrifuge tubes.
-
Incubate on ice for 30 min with intermittent vortexing.
-
-
Clarification: Centrifuge at
for 15 min at 4°C. Collect supernatant. -
Quantification: Use BCA Protein Assay. Normalize all samples to 20–30
g total protein per lane.
Phase 2: Electrophoresis & Transfer
-
SDS-PAGE:
-
Prepare 10% or 12% polyacrylamide gels (12% is better for Caspase-3 at ~17/32 kDa; 10% is better for Akt at 60 kDa).
-
Mix samples with 4x Laemmli Buffer (with
-mercaptoethanol) and boil at 95°C for 5 min. -
Run at 80V (stacking) -> 120V (resolving).
-
-
Transfer:
-
Transfer to PVDF membrane (activated with methanol) using a wet transfer system (100V for 60-90 min, cold room).
-
Tip: For detecting cleaved fragments (small proteins), use a 0.2
m pore size membrane.
-
Phase 3: Immunodetection
-
Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT). Avoid Non-fat Milk for phospho-antibodies (p-Akt), as milk contains casein which can cause high background.
-
Primary Antibody Incubation: Overnight at 4°C with gentle shaking.
-
Target 1: Anti-p-Akt (Ser473) [1:1000]
-
Target 2: Anti-Bax [1:1000]
-
Target 3: Anti-Bcl-2 [1:1000]
-
Target 4: Anti-Cleaved Caspase-3 [1:500]
-
Control: Anti-GAPDH [1:5000]
-
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse IgG (1:5000) for 1h at RT.
-
Detection: ECL (Enhanced Chemiluminescence) substrate. Image using a ChemiDoc system.
Experimental Workflow Diagram
Figure 2: Step-by-step Western Blot workflow for this compound analysis.
Data Analysis & Interpretation
Quantitative analysis should be performed using densitometry software (e.g., ImageJ). Results are typically expressed as "Fold Change relative to Control".
Expected Protein Expression Changes
The following table summarizes the expected trends if this compound is successfully inducing apoptosis via the PI3K/Akt pathway.
| Target Protein | Function | Expected Trend (vs. Control) | Biological Implication |
| p-Akt (Ser473) | Survival Signal | Downregulation ( | Inhibition of survival pathway; reduced proliferation. |
| Total Akt | Signaling Hub | No Change ( | Confirms effect is on phosphorylation, not total protein level. |
| PTEN | Tumor Suppressor | Upregulation ( | Negative regulation of PI3K; mechanism of drug action.[2] |
| Bax | Pro-Apoptotic | Upregulation ( | Mitochondrial outer membrane permeabilization (MOMP). |
| Bcl-2 | Anti-Apoptotic | Downregulation ( | Loss of mitochondrial protection. |
| Bax/Bcl-2 Ratio | Apoptosis Index | Increase ( | Strong indicator of apoptosis initiation. |
| Cleaved Casp-3 | Executioner | Upregulation ( | Irreversible commitment to cell death. |
Troubleshooting Guide
-
Weak p-Akt Signal: Ensure lysis buffer was kept ice-cold and phosphatase inhibitors were fresh. Do not use milk for blocking.
-
High Background: Increase washing steps (3x 10 mins TBST). Reduce secondary antibody concentration.
-
No Cleaved Caspase-3 Band: The treatment duration might be too short. Extend to 48h or check Caspase-9 (upstream).
References
-
PubChem. (n.d.).[3] this compound (Daucosterol) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Zeng, J., et al. (2017).
-catenin signaling.[4] ResearchGate. Retrieved from [Link] - Jiang, Y., et al. (2015).
-
Zhao, C., et al. (2021).[5] Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. Hindawi. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Detection of Apoptosis. Bio-Rad Application Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 3. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
gene expression analysis in response to Sitogluside treatment
Application Note & Protocol
Quantitative Analysis of Sitogluside-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry
Audience: Researchers, scientists, and drug development professionals engaged in oncology research, natural product screening, and cell cycle analysis.
Foundational Principles: Understanding the Intersection of this compound, the Cell Cycle, and Flow Cytometry
This compound: A Natural Compound with Therapeutic Potential
This compound, a glycoside of β-sitosterol, is a naturally occurring phytosterol found in a wide variety of plants. Emerging research has highlighted its potential as an anti-cancer agent, primarily due to its ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[1][2] One of the key mechanisms underlying its anti-proliferative effects is the induction of cell cycle arrest.[3][[“]] By halting the progression of cancer cells through the cell cycle, this compound prevents their replication, making it a compound of significant interest for oncological drug development.
The Cell Cycle: A Tightly Regulated Engine of Proliferation
The eukaryotic cell cycle is a fundamental and highly conserved process that enables a cell to replicate its contents and divide into two daughter cells. This process is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The G1, S, and G2 phases are collectively known as interphase. To ensure genomic integrity, the cell cycle is governed by a series of control mechanisms known as checkpoints.[5][6][7] These checkpoints, primarily at the G1/S and G2/M transitions, monitor the cell's internal and external environment and can halt the cycle if damage or unfavorable conditions are detected.[7][8] In many cancers, these checkpoints are deregulated, leading to uncontrolled proliferation. Therapeutic agents that can reactivate these checkpoints or otherwise force a cell cycle arrest are therefore highly sought after.
The Causality of this compound's Action on Cell Cycle Regulators
This compound and its aglycone, β-sitosterol, have been shown to influence key regulatory proteins of the cell cycle. Studies have demonstrated that these compounds can induce cell cycle arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9][10] For instance, this compound treatment has been associated with the upregulation of CDK inhibitors like p21 and p27.[10][11] These inhibitor proteins bind to and inactivate cyclin-CDK complexes, such as CDK4/cyclin D1, which are essential for progression through the G1 phase.[10] By inhibiting these complexes, this compound effectively creates a roadblock, preventing cells from entering the S phase, where DNA replication occurs.[9] This mechanism provides a clear, testable hypothesis for its anti-proliferative effects.
The Principle of Flow Cytometry in Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. For cell cycle analysis, it relies on the stoichiometric binding of a fluorescent dye to the cellular DNA.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Cells have a normal diploid (2n) DNA content.
-
S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content.
By analyzing the distribution of fluorescence intensity across thousands of cells, a histogram can be generated that quantifies the percentage of the population in each phase.[12]
Visualizing the Process and Mechanism
To provide a clear overview, the following diagrams illustrate the experimental workflow and the hypothesized molecular pathway of this compound's action.
Caption: High-level overview of the experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing cell cycle distribution in response to this compound treatment.
Required Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).
-
This compound: Purity >95%. Prepare a stock solution (e.g., 50 mM in DMSO) and store at -20°C.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Harvesting: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: Ice-cold 70% Ethanol.
-
Staining Solution:
-
Propidium Iodide (PI) stock (1 mg/mL).
-
RNase A stock (10 mg/mL).
-
PBS.
-
-
Equipment:
-
Cell culture flasks/plates.
-
Hemocytometer or automated cell counter.
-
Centrifuge.
-
Flow cytometer (with 488 nm laser).
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes).
-
Step-by-Step Methodology
Step 1: Cell Seeding and Culture
-
Culture cells in T-25 flasks or 6-well plates until they reach approximately 70-80% confluency. Ensure cells are in the exponential growth phase for accurate representation of all cell cycle phases.[13]
-
Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours (e.g., 2.5 x 10^5 cells/well). This prevents contact inhibition which can itself cause cell cycle arrest.
Step 2: this compound Treatment
-
After 24 hours of incubation, remove the old medium.
-
Add fresh medium containing the desired concentrations of this compound. It is crucial to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM).
-
Include a Vehicle Control well treated with the same concentration of DMSO as the highest this compound dose.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe significant changes in cell cycle distribution.
Step 3: Cell Harvesting
-
Carefully collect the culture medium, as it may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with medium containing FBS and combine with the collected medium from step 3.1.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.
Step 4: Cell Fixation (Critical Step)
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This slow, dropwise addition is essential to prevent cell clumping, which can lead to inaccurate flow cytometry results.[14]
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[15]
Step 5: Staining with Propidium Iodide
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cells once with 5 mL of PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
PI Staining Solution Recipe (per 1 mL):
-
950 µL PBS
-
20 µL PI stock (1 mg/mL) -> Final conc: 20 µg/mL
-
20 µL RNase A stock (10 mg/mL) -> Final conc: 200 µg/mL
-
10 µL Triton X-100 (10%) -> Optional, for permeabilization
-
-
-
Incubate the tubes in the dark at room temperature for 30 minutes.[15][16]
Step 6: Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for the DNA content channel.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells (singlets) and exclude doublets or aggregates.
-
Acquire at least 10,000-20,000 singlet events for each sample. Run samples at a low flow rate to ensure high resolution.[13]
-
Analyze the resulting data using cell cycle analysis software (e.g., FlowJo, ModFit LT). Apply a suitable model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
The primary output is a change in the percentage of cells in each phase of the cell cycle. A successful experiment will show a dose-dependent accumulation of cells in a specific phase.
Table 1: Representative Data of Cell Cycle Distribution in A549 Cells after 48h this compound Treatment
| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 22.5 ± 2.4 | 12.3 ± 1.5 |
| This compound (25 µM) | 74.8 ± 2.8 | 15.1 ± 1.9 | 10.1 ± 1.1 |
| This compound (50 µM) | 85.1 ± 3.5 | 8.7 ± 1.2 | 6.2 ± 0.9 |
| This compound (100 µM) | 89.4 ± 4.0 | 5.3 ± 0.8 | 5.3 ± 0.7 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Interpretation: The data in Table 1 clearly indicate a dose-dependent increase in the G0/G1 population, with a corresponding decrease in the S and G2/M populations. This result strongly suggests that this compound induces cell cycle arrest at the G1 checkpoint in A549 cells.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) for G0/G1 Peak | 1. High flow rate during acquisition.2. Improper cell fixation (clumping).3. Instrument misalignment. | 1. Reduce the sample flow rate on the cytometer.[13]2. Ensure ethanol is ice-cold and added dropwise while vortexing.3. Run calibration beads to check instrument performance. |
| Excessive Debris in FSC vs. SSC Plot | 1. Over-trypsinization causing cell damage.2. High percentage of apoptotic/necrotic cells.3. Sample sat too long before acquisition. | 1. Optimize trypsinization time.2. Consider co-staining with an apoptosis marker (e.g., Annexin V) in a separate experiment.3. Analyze samples promptly after staining. |
| No Clear G2/M Peak | 1. Cells are not actively proliferating.2. Insufficient number of events acquired. | 1. Ensure cells are harvested during the exponential growth phase and not confluent.[17]2. Increase the number of acquired events to at least 10,000. |
| Presence of a Sub-G1 Peak | This peak represents apoptotic cells with fragmented DNA, which take up less PI. | This is an expected finding for a compound that induces both cell cycle arrest and apoptosis. Quantify this peak as an indicator of apoptosis. |
Conclusion
This application note provides a comprehensive and robust protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By carefully controlling experimental variables and understanding the principles behind each step, researchers can generate high-quality, reproducible data. The ability to quantify the effects of this compound on cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its potential as a novel anti-cancer therapeutic.
References
-
Chen, M., et al. (2023). Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers in Pharmacology. [Link]
-
Babu, S., & Jayaraman, S. (2020). β‐Sitosterol—Dietary sources and role in cancer and diabetes management. Journal of Food Biochemistry. [Link]
-
Consensus. What is beta-sitosterol mechanism of action?. [Link]
-
Park, C., et al. (2007). Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells. International Immunopharmacology. [Link]
-
Wang, H., et al. (2023). β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects. Advances in Nutrition. [Link]
-
Mutakin, M., et al. (2022). Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. Journal of Experimental Pharmacology. [Link]
-
Shin, J. H., et al. (2010). β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein. Journal of Medicinal Food. [Link]
-
ResearchGate. β-Sitosterol (BS) affects cell cycle progression in pancreatic cancer.... [Link]
-
The Science Notes. (2023). Cell Cycle Regulation by checkpoints. [Link]
-
Rajavel, T., et al. (2013). β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells. BMC Complementary and Alternative Medicine. [Link]
-
Dolai, S., et al. (2015). Apoptogenic Effects of β-sitosterol Glucoside From Castanopsis Indica Leaves. Natural Product Communications. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
Li, X., et al. (2018). Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway. Journal of Agricultural and Food Chemistry. [Link]
-
Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]
-
Park, C., et al. (2008). Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biological & Pharmaceutical Bulletin. [Link]
-
University of Georgia. DNA Cell Cycle Analysis with PI. [Link]
-
Elabscience. (2022). Three Common Problems and Solutions of Cell Cycle Detection. [Link]
-
Aryal, S. (2022). Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. [Link]
-
Biology LibreTexts. (2021). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Dr. G Bhanu Prakash. (2017). Cell cycle checkpoints and regulation Animation. YouTube. [Link]
-
Wikipedia. Cell cycle checkpoint. [Link]
Sources
- 1. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptogenic effects of β-sitosterol glucoside from Castanopsis indica leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
flow cytometry analysis of cell cycle arrest by Sitogluside
Application Note & Protocol
Quantitative Analysis of Sitogluside-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry
Audience: Researchers, scientists, and drug development professionals engaged in oncology research, natural product screening, and cell cycle analysis.
Foundational Principles: Understanding the Intersection of this compound, the Cell Cycle, and Flow Cytometry
This compound: A Natural Compound with Therapeutic Potential
This compound, a glycoside of β-sitosterol, is a naturally occurring phytosterol found in a wide variety of plants. Emerging research has highlighted its potential as an anti-cancer agent, primarily due to its ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[1][2] One of the key mechanisms underlying its anti-proliferative effects is the induction of cell cycle arrest.[3][[“]] By halting the progression of cancer cells through the cell cycle, this compound prevents their replication, making it a compound of significant interest for oncological drug development.
The Cell Cycle: A Tightly Regulated Engine of Proliferation
The eukaryotic cell cycle is a fundamental and highly conserved process that enables a cell to replicate its contents and divide into two daughter cells. This process is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The G1, S, and G2 phases are collectively known as interphase. To ensure genomic integrity, the cell cycle is governed by a series of control mechanisms known as checkpoints.[5][6][7] These checkpoints, primarily at the G1/S and G2/M transitions, monitor the cell's internal and external environment and can halt the cycle if damage or unfavorable conditions are detected.[7][8] In many cancers, these checkpoints are deregulated, leading to uncontrolled proliferation. Therapeutic agents that can reactivate these checkpoints or otherwise force a cell cycle arrest are therefore highly sought after.
The Causality of this compound's Action on Cell Cycle Regulators
This compound and its aglycone, β-sitosterol, have been shown to influence key regulatory proteins of the cell cycle. Studies have demonstrated that these compounds can induce cell cycle arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9][10] For instance, this compound treatment has been associated with the upregulation of CDK inhibitors like p21 and p27.[10][11] These inhibitor proteins bind to and inactivate cyclin-CDK complexes, such as CDK4/cyclin D1, which are essential for progression through the G1 phase.[10] By inhibiting these complexes, this compound effectively creates a roadblock, preventing cells from entering the S phase, where DNA replication occurs.[9] This mechanism provides a clear, testable hypothesis for its anti-proliferative effects.
The Principle of Flow Cytometry in Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. For cell cycle analysis, it relies on the stoichiometric binding of a fluorescent dye to the cellular DNA.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Cells have a normal diploid (2n) DNA content.
-
S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content.
By analyzing the distribution of fluorescence intensity across thousands of cells, a histogram can be generated that quantifies the percentage of the population in each phase.[12]
Visualizing the Process and Mechanism
To provide a clear overview, the following diagrams illustrate the experimental workflow and the hypothesized molecular pathway of this compound's action.
Caption: High-level overview of the experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing cell cycle distribution in response to this compound treatment.
Required Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).
-
This compound: Purity >95%. Prepare a stock solution (e.g., 50 mM in DMSO) and store at -20°C.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Harvesting: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: Ice-cold 70% Ethanol.
-
Staining Solution:
-
Propidium Iodide (PI) stock (1 mg/mL).
-
RNase A stock (10 mg/mL).
-
PBS.
-
-
Equipment:
-
Cell culture flasks/plates.
-
Hemocytometer or automated cell counter.
-
Centrifuge.
-
Flow cytometer (with 488 nm laser).
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes).
-
Step-by-Step Methodology
Step 1: Cell Seeding and Culture
-
Culture cells in T-25 flasks or 6-well plates until they reach approximately 70-80% confluency. Ensure cells are in the exponential growth phase for accurate representation of all cell cycle phases.[13]
-
Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours (e.g., 2.5 x 10^5 cells/well). This prevents contact inhibition which can itself cause cell cycle arrest.
Step 2: this compound Treatment
-
After 24 hours of incubation, remove the old medium.
-
Add fresh medium containing the desired concentrations of this compound. It is crucial to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM).
-
Include a Vehicle Control well treated with the same concentration of DMSO as the highest this compound dose.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe significant changes in cell cycle distribution.
Step 3: Cell Harvesting
-
Carefully collect the culture medium, as it may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with medium containing FBS and combine with the collected medium from step 3.1.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.
Step 4: Cell Fixation (Critical Step)
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This slow, dropwise addition is essential to prevent cell clumping, which can lead to inaccurate flow cytometry results.[14]
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[15]
Step 5: Staining with Propidium Iodide
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cells once with 5 mL of PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
PI Staining Solution Recipe (per 1 mL):
-
950 µL PBS
-
20 µL PI stock (1 mg/mL) -> Final conc: 20 µg/mL
-
20 µL RNase A stock (10 mg/mL) -> Final conc: 200 µg/mL
-
10 µL Triton X-100 (10%) -> Optional, for permeabilization
-
-
-
Incubate the tubes in the dark at room temperature for 30 minutes.[15][16]
Step 6: Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for the DNA content channel.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells (singlets) and exclude doublets or aggregates.
-
Acquire at least 10,000-20,000 singlet events for each sample. Run samples at a low flow rate to ensure high resolution.[13]
-
Analyze the resulting data using cell cycle analysis software (e.g., FlowJo, ModFit LT). Apply a suitable model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
The primary output is a change in the percentage of cells in each phase of the cell cycle. A successful experiment will show a dose-dependent accumulation of cells in a specific phase.
Table 1: Representative Data of Cell Cycle Distribution in A549 Cells after 48h this compound Treatment
| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 22.5 ± 2.4 | 12.3 ± 1.5 |
| This compound (25 µM) | 74.8 ± 2.8 | 15.1 ± 1.9 | 10.1 ± 1.1 |
| This compound (50 µM) | 85.1 ± 3.5 | 8.7 ± 1.2 | 6.2 ± 0.9 |
| This compound (100 µM) | 89.4 ± 4.0 | 5.3 ± 0.8 | 5.3 ± 0.7 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Interpretation: The data in Table 1 clearly indicate a dose-dependent increase in the G0/G1 population, with a corresponding decrease in the S and G2/M populations. This result strongly suggests that this compound induces cell cycle arrest at the G1 checkpoint in A549 cells.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) for G0/G1 Peak | 1. High flow rate during acquisition.2. Improper cell fixation (clumping).3. Instrument misalignment. | 1. Reduce the sample flow rate on the cytometer.[13]2. Ensure ethanol is ice-cold and added dropwise while vortexing.3. Run calibration beads to check instrument performance. |
| Excessive Debris in FSC vs. SSC Plot | 1. Over-trypsinization causing cell damage.2. High percentage of apoptotic/necrotic cells.3. Sample sat too long before acquisition. | 1. Optimize trypsinization time.2. Consider co-staining with an apoptosis marker (e.g., Annexin V) in a separate experiment.3. Analyze samples promptly after staining. |
| No Clear G2/M Peak | 1. Cells are not actively proliferating.2. Insufficient number of events acquired. | 1. Ensure cells are harvested during the exponential growth phase and not confluent.[17]2. Increase the number of acquired events to at least 10,000. |
| Presence of a Sub-G1 Peak | This peak represents apoptotic cells with fragmented DNA, which take up less PI. | This is an expected finding for a compound that induces both cell cycle arrest and apoptosis. Quantify this peak as an indicator of apoptosis. |
Conclusion
This application note provides a comprehensive and robust protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By carefully controlling experimental variables and understanding the principles behind each step, researchers can generate high-quality, reproducible data. The ability to quantify the effects of this compound on cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its potential as a novel anti-cancer therapeutic.
References
-
Chen, M., et al. (2023). Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers in Pharmacology. [Link]
-
Babu, S., & Jayaraman, S. (2020). β‐Sitosterol—Dietary sources and role in cancer and diabetes management. Journal of Food Biochemistry. [Link]
-
Consensus. What is beta-sitosterol mechanism of action?. [Link]
-
Park, C., et al. (2007). Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells. International Immunopharmacology. [Link]
-
Wang, H., et al. (2023). β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects. Advances in Nutrition. [Link]
-
Mutakin, M., et al. (2022). Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. Journal of Experimental Pharmacology. [Link]
-
Shin, J. H., et al. (2010). β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein. Journal of Medicinal Food. [Link]
-
ResearchGate. β-Sitosterol (BS) affects cell cycle progression in pancreatic cancer.... [Link]
-
The Science Notes. (2023). Cell Cycle Regulation by checkpoints. [Link]
-
Rajavel, T., et al. (2013). β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells. BMC Complementary and Alternative Medicine. [Link]
-
Dolai, S., et al. (2015). Apoptogenic Effects of β-sitosterol Glucoside From Castanopsis Indica Leaves. Natural Product Communications. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
Li, X., et al. (2018). Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway. Journal of Agricultural and Food Chemistry. [Link]
-
Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]
-
Park, C., et al. (2008). Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biological & Pharmaceutical Bulletin. [Link]
-
University of Georgia. DNA Cell Cycle Analysis with PI. [Link]
-
Elabscience. (2022). Three Common Problems and Solutions of Cell Cycle Detection. [Link]
-
Aryal, S. (2022). Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. [Link]
-
Biology LibreTexts. (2021). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Dr. G Bhanu Prakash. (2017). Cell cycle checkpoints and regulation Animation. YouTube. [Link]
-
Wikipedia. Cell cycle checkpoint. [Link]
Sources
- 1. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptogenic effects of β-sitosterol glucoside from Castanopsis indica leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Application Note: Immunomodulatory Profiling of Daucosterol in Preclinical In Vivo Models
Executive Summary & Biological Context
Daucosterol ($ \beta
For drug development professionals, daucosterol presents a mechanistic paradox that must be understood for proper experimental design:
-
Immune Activation (Anti-Tumor/Anti-Infection): In tumor microenvironments, it promotes Th1 responses and macrophage activation (M1-like phenotype) to drive apoptosis and autophagy.
-
Immune Tolerance (Anti-Inflammatory): In autoimmune or mucosal inflammation models (e.g., Colitis), it promotes Treg differentiation and M2 macrophage polarization to resolve inflammation.
This guide provides validated protocols for both contexts, ensuring reproducible data generation.
Mechanistic Foundations: The "Switch" Hypothesis
The immunomodulatory effect of daucosterol is context-dependent, relying heavily on the local cytokine milieu and receptor availability (specifically TLR4 and Wnt/
Signaling Pathway Visualization
The following diagram illustrates the dualistic signaling cascade triggered by Daucosterol in different pathological states.
Caption: Daucosterol exerts divergent effects: suppressing NF-κB in inflammatory models while inducing ROS-dependent autophagy and Th1 immunity in tumor models.
Protocol A: Anti-Inflammatory Evaluation (DSS-Induced Colitis)
This model is the gold standard for assessing daucosterol's ability to restore mucosal barrier integrity and modulate the Th17/Treg balance.
Experimental Design
-
Animal Strain: C57BL/6 mice (Male, 6-8 weeks).
-
Induction: 2.5% - 3.0% Dextran Sulfate Sodium (DSS) in drinking water.
-
Dosing Regimen: Preventive (start Day 0) or Therapeutic (start Day 3).
-
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na). Note: Daucosterol is hydrophobic; simple saline suspension will result in poor bioavailability.
Step-by-Step Methodology
-
Solubilization (Critical Step):
-
Weigh Daucosterol powder.
-
Triturate with a small volume of Tween-80 (1% of final volume).
-
Slowly add 0.5% CMC-Na while vortexing to create a homogenous suspension (2 mg/mL or 5 mg/mL).
-
Validation: Ensure no visible clumping; sonicate if necessary.
-
-
Induction & Treatment Timeline:
-
Day 0-7: Administer 2.5% DSS in drinking water (change solution every 2 days).
-
Day 0-7 (Concurrent): Oral gavage (p.o.) of Daucosterol daily.
-
Low Dose: 10 mg/kg
-
High Dose: 50 mg/kg[1]
-
Positive Control: 5-ASA (Mesalazine) or Sulfasalazine.
-
-
-
Daily Monitoring (DAI Scoring):
-
Record weight loss (%).
-
Assess stool consistency (0=Normal, 4=Diarrhea).
-
Check for occult blood (Hemoccult kit).
-
-
Endpoint Analysis (Day 8):
-
Macroscopic: Measure colon length (shortening correlates with inflammation severity).
-
Histology: H&E staining to assess crypt destruction and inflammatory infiltration.
-
Molecular: RT-qPCR of distal colon tissue for TNF-α, IL-6, IL-1β, and IL-10.
-
Expected Outcomes (Data Table)
| Readout | DSS Model (Vehicle) | Daucosterol (50 mg/kg) | Mechanistic Implication |
| Body Weight | Significant Loss (>15%) | Attenuated Loss (<5-8%) | Systemic protection |
| Colon Length | Shortened (< 5 cm) | Restored (~6-7 cm) | Mucosal integrity preservation |
| DAI Score | High (>3.0) | Reduced (<1.5) | Symptomatic relief |
| Cytokines | High TNF-α/IL-6 | Reduced TNF-α/IL-6 | NF-κB inhibition |
| Treg Cells | Low Foxp3+ count | Increased Foxp3+ count | Key Mechanism: Treg restoration |
Protocol B: Anti-Tumor Immunomodulation (H22 Hepatocarcinoma)
This protocol assesses the compound's ability to stimulate the immune system to fight established tumors, focusing on the spleen index and T-cell infiltration.[2]
Experimental Design
-
Animal Strain: ICR or Kunming Mice (Male/Female, 6-8 weeks).
-
Route: Intraperitoneal (i.p.) or Oral (p.o.). Note: i.p. is preferred for sterols in cancer models to maximize systemic exposure.
Step-by-Step Methodology
-
Inoculation:
-
Inject
H22 cells subcutaneously into the right axilla. -
Allow 24 hours for establishment.
-
-
Treatment Regimen (14 Days):
-
Randomize mice into groups (n=10).
-
Vehicle: Saline + 2% DMSO + 2% Tween-80.
-
Daucosterol: 5 mg/kg, 10 mg/kg, 20 mg/kg (i.p. daily).
-
Positive Control: Cyclophosphamide (CTX) or 5-FU (Note: CTX causes immune suppression, so Daucosterol is often compared for its lack of toxicity or ability to reverse CTX-induced suppression).
-
-
Immune Profiling (Day 15):
-
Organ Indices: Weigh Thymus and Spleen.
-
Formula: Index = Organ Weight (mg) / Body Weight (g).
-
-
Flow Cytometry (Spleen/Tumor):
-
Dissociate tissues into single-cell suspensions.
-
Stain for CD3, CD4, CD8, and NK1.1.
-
Target: Look for increased CD4+/CD8+ ratio and NK cell activation.
-
-
Key Mechanistic Checkpoint
Unlike chemotherapy which shrinks the spleen (immunosuppression), Daucosterol should maintain or increase the spleen/thymus index , indicating immunostimulation.
Technical Challenges & Troubleshooting
The primary cause of failure in Daucosterol in vivo studies is poor solubility , leading to inconsistent dosing.
Formulation Decision Matrix
| Administration Route | Recommended Vehicle | Pros | Cons |
| Oral Gavage (p.o.) | 0.5% CMC-Na (Suspension) | Standard for gut models; mimics dietary intake. | Variable absorption; requires precise trituration. |
| Intraperitoneal (i.p.) | 2% DMSO + 2% Tween-80 in Saline | Higher bioavailability. | Risk of precipitation upon dilution; DMSO irritation. |
| Co-Amorphous | Daucosterol-Nicotinamide Mix | Significantly enhanced solubility (up to 1500x).[4] | Requires freeze-drying preparation steps. |
Experimental Workflow Diagram
Caption: Standardized workflow for oral administration of Daucosterol in murine models.
References
-
Jiang, T., et al. (2019). "Daucosterol suppresses dextran sulfate sodium (DSS)-induced colitis in mice."[5][6][7] International Immunopharmacology, 72, 124-130.[5]
- Relevance: Establishes the protocol for DSS colitis and identifies Foxp3+ Treg upregul
-
Zhao, C., et al. (2015). "Daucosterol inhibits cancer cell proliferation by inducing autophagy through reactive oxygen species-dependent manner."[3] Life Sciences, 137, 37-43.
- Relevance: Provides the H22 tumor model protocol and elucidates the ROS/Autophagy signaling p
-
Han, J., et al. (2017).[8] "Daucosterol Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Wnt/β-Catenin Signaling."[9] Oncotarget, 8(39).
- Relevance: Details the molecular inhibition of Wnt/beta-c
-
Li, Y., et al. (2025).[4] "Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers." Food Chemistry.
- Relevance: Critical resource for solving the solubility issues inherent to Daucosterol formul
-
Valerio, M., & Awad, A.B. (2011). "β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice."[1] Pharmaceutical Biology.
- Relevance: foundational work on sterol-mediated macrophage polariz
Sources
- 1. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taraxasterol prompted the anti-tumor effect in mice burden hepatocellular carcinoma by regulating T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daucosterol inhibits cancer cell proliferation by inducing autophagy through reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daucosterol suppresses dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Daucosterol Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
challenges in the large-scale extraction of Sitogluside
Welcome to the technical support center for the large-scale extraction and purification of Sitogluside (β-Sitosterol Glucoside). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this high-value phytosterol glycoside. Instead of a rigid manual, this center functions as a dynamic troubleshooting resource in a question-and-answer format, addressing the real-world challenges you may encounter during your experimental work.
Section 1: Foundational Knowledge & Pre-Extraction FAQs
This section addresses the critical preparatory steps that form the bedrock of a successful extraction campaign. Overlooking these initial stages is a common source of downstream complications.
Question: What is the critical difference between β-Sitosterol and this compound, and how does it impact my extraction strategy?
Answer: This is a crucial point of distinction. β-Sitosterol is a free phytosterol, a lipid-soluble molecule. This compound, also known as Daucosterol, is its glycosidic form, where a glucose molecule is attached to the hydroxyl group of β-sitosterol.[1][2] This seemingly small addition dramatically increases the molecule's polarity.
-
Causality: The glucose moiety makes this compound significantly more polar than its aglycone, β-sitosterol. Therefore, extraction strategies must be tailored accordingly. While non-polar solvents like hexane or petroleum ether are effective for extracting free β-sitosterol, they are poor choices for this compound.[3][4] For large-scale this compound extraction, you must employ more polar solvents such as ethanol, methanol, or mixtures thereof to efficiently solvate the target molecule.[3][5]
Question: How does the initial preparation of the plant biomass (drying, grinding) affect extraction efficiency?
Answer: The physical state of the raw biomass is paramount. Inefficient preparation is a leading cause of low yields.
-
Expertise & Experience:
-
Drying: The presence of water in the biomass can reduce the efficiency of organic solvent penetration. However, excessive heat during drying can lead to the degradation of thermolabile compounds. We recommend oven drying at a controlled temperature (typically 40-60°C) or freeze-drying to preserve the integrity of the this compound.
-
Grinding: The particle size of the biomass directly influences the surface area available for solvent interaction. A smaller particle size generally leads to better extraction efficiency. However, excessively fine powders (<0.2 mm) can cause packing and pressure buildup issues in column-based systems like Soxhlet or supercritical fluid extraction (SFE).[6] A particle size between 0.2 to 2 mm is often a good starting point for balancing surface area and flow dynamics.[6]
-
Section 2: Troubleshooting the Core Extraction Process
The choice of extraction method is a trade-off between efficiency, cost, scalability, and potential for thermal degradation. This section troubleshoots common issues associated with various techniques.
Question: My this compound yield from traditional maceration is extremely low and the process is too slow. What are the likely causes and alternatives?
Answer: Low yields and prolonged extraction times are the primary drawbacks of maceration.[3][7]
-
Causality: Maceration is a passive process relying on simple diffusion. The solvent may not effectively penetrate the plant cell walls, leaving a significant amount of this compound trapped within the matrix.[7] Furthermore, reaching equilibrium can take days, making it inefficient for large-scale operations.[3][8]
-
Troubleshooting & Alternatives:
-
Enhance Agitation: Ensure frequent and vigorous agitation to improve mass transfer.
-
Solvent Polarity: Verify that your solvent is sufficiently polar. An 80-95% ethanol solution is a good starting point.
-
Consider Advanced Methods: For large-scale work, transitioning to an active extraction method is advisable. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are excellent, high-efficiency alternatives.[8][9] MAE, in particular, has been shown to yield 4-5 times more β-sitosterol glucoside in just 5 seconds compared to 48 hours of maceration.[8][10]
-
Question: I am using Soxhlet extraction, but I suspect product degradation due to prolonged heat exposure. How can I confirm this and what should I do?
Answer: This is a valid concern. While Soxhlet is more efficient than maceration, the continuous boiling and condensation of the solvent can expose the extract to high temperatures for extended periods, potentially degrading heat-sensitive compounds like this compound.[7][9]
-
Troubleshooting Steps:
-
Analytical Confirmation: Run a comparative analysis (e.g., HPLC or HPTLC) of a sample extracted via a non-thermal method (like cold maceration) against your Soxhlet extract. A significant reduction in the target peak or the appearance of new, unidentified peaks in the Soxhlet sample suggests degradation.
-
Solvent Choice: Use a solvent with a lower boiling point if possible, but ensure it still has adequate solvating power for this compound.
-
Process Optimization: Reduce the total extraction time to the minimum required to achieve acceptable yields.
-
Alternative Technology: Supercritical Fluid Extraction (SFE) using CO2 is an excellent alternative for thermolabile compounds. SFE operates at relatively low temperatures (e.g., 35-45°C), eliminating the risk of thermal degradation.[6][7]
-
Question: When using Microwave-Assisted Extraction (MAE), my yields are inconsistent. Which parameters are most critical to control?
Answer: MAE is highly effective but sensitive to several parameters. Inconsistency often stems from a lack of precise control.
-
Expertise & Experience: The success of MAE depends on the interplay between the solvent's dielectric properties and the microwave energy applied.[3][11]
-
Solvent Selection: The solvent must be able to absorb microwave energy efficiently. Polar solvents like ethanol and methanol are excellent choices.[3]
-
Extraction Time: This is often measured in seconds. Over-exposure can lead to degradation, even at low overall temperatures, due to localized "hot spots."[3] As demonstrated in the extraction of BSSG from Agave angustifolia, a 5-second extraction yielded more product than 10 or 15-second extractions.[10]
-
Power Level: Higher power can increase extraction speed but also the risk of degradation. This parameter must be optimized for your specific biomass and solvent system.
-
Catalysts: The addition of a catalyst like KOH has been shown to improve extraction, but it can also promote degradation if not carefully controlled.[3][10]
-
Data Presentation: Comparison of Large-Scale Extraction Methods
| Method | Principle | Advantages | Disadvantages | Key Optimization Parameters |
| Maceration | Passive diffusion of solutes into a solvent over time. | Simple, low-cost setup, suitable for thermolabile compounds. | Very slow (days), high solvent consumption, low efficiency.[3][7] | Solvent polarity, agitation frequency, time, particle size. |
| Soxhlet Extraction | Continuous solid-liquid extraction with fresh, hot solvent. | More efficient than maceration, exhaustive extraction. | Prolonged high-temperature exposure can degrade compounds.[7][9] | Solvent boiling point, cycle time, total duration. |
| Ultrasound (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | Fast, efficient, improved yields at lower temperatures than Soxhlet. | Localized heating can still occur, requiring optimization.[9] | Sonication power/amplitude, temperature, time, solvent-to-solid ratio.[9] |
| Microwave (MAE) | Microwave energy selectively heats the solvent and polar molecules, causing cell rupture. | Extremely fast (seconds-minutes), high yields, reduced solvent use.[3][8] | Risk of thermal degradation if not optimized, requires microwave-transparent vessel. | Solvent dielectric constant, power, time, temperature.[3] |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Green technology (no toxic residue), highly selective, low temperature.[6] | High capital cost for equipment. | Pressure, temperature, flow rate, co-solvent addition.[6] |
Section 3: Purification & Isolation Troubleshooting
A crude extract is a complex mixture. Isolating this compound to a high purity (>95%) presents its own set of challenges, primarily related to co-extracted impurities and structurally similar molecules.
Question: My crude extract is a dark, waxy solid. How do I proceed to crystallize the this compound?
Answer: This is typical. The crude extract contains pigments, lipids, and other sterols. A multi-step purification process is required before crystallization can be successful.
-
Authoritative Protocol Flow:
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a moderately polar solvent (e.g., 90% ethanol). Partition this against a non-polar solvent like hexane. The highly non-polar impurities (waxes, some free sterols) will move to the hexane phase, while the more polar this compound remains in the ethanolic phase. Repeat this step multiple times.
-
Column Chromatography: The "de-fatted" extract should then be subjected to column chromatography. Silica gel is a standard choice.[12][13] Elute with a gradient of solvents, starting with a non-polar solvent (like hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol. This compound will elute in the more polar fractions. Monitor the fractions using TLC.
-
Crystallization: Combine the pure fractions, evaporate the solvent to a concentrated volume, and attempt crystallization. Methanol is a commonly used solvent for the recrystallization of phytosterols and their glycosides.[4] If it fails to crystallize, try slow evaporation, cooling to a low temperature (-20°C), or using a co-solvent system (e.g., methanol/water).
-
Question: My final product purity is stuck at around 70-80%. GC-MS analysis shows contamination with other phytosterols like Stigmasterol. How can I separate these?
Answer: Separating structurally similar phytosterols is a classic challenge in natural product chemistry.[13][14] Simple crystallization is often insufficient.[13][15]
-
Expertise & Experience:
-
Fractional Crystallization: While not perfect, multiple rounds of fractional crystallization from different solvents (e.g., acetone, diethyl ether) can enrich your product.[13] This exploits subtle differences in solubility between the sterols.
-
Advanced Chromatography: For high-purity separation, specialized chromatographic techniques are necessary. Na-Y zeolite chromatography has shown excellent selectivity for separating β-sitosterol from other sterols based on molecular shape differences.[12][13] A combined approach of fractional crystallization, followed by silica gel chromatography, and finally a polishing step with Na-Y zeolite chromatography can achieve purities greater than 92%.[12][13][15]
-
Question: During crystallization, I'm getting different crystal forms (needles vs. plates). Why is this happening and does it matter?
Answer: The formation of different crystal habits (shapes) or even different crystalline forms (polymorphs/pseudopolymorphs) is common for sterols and is highly dependent on the crystallization conditions.
-
Causality: The presence of small amounts of water in your solvent can lead to the formation of hydrates. For β-sitosterol, both monohydrate (plate-like) and hemihydrate (needle-like) crystals have been reported, and their formation depends on the water concentration in the solvent (even at ppm levels).[16][17]
-
Trustworthiness: This absolutely matters for pharmaceutical applications. Different crystalline forms can have different solubilities, dissolution rates, and bioavailability. It is critical to control your crystallization process to consistently produce the same form. Ensure you are using anhydrous solvents if you want to avoid hydrates, or precisely control the water content if a specific hydrate is desired. Characterize your final product using techniques like X-ray diffractometry (XRD) to confirm the crystalline form.[17]
Section 4: Analytical & Quality Control FAQs
Question: What is the most reliable method for quantifying this compound in my final product?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of this compound.
-
Authoritative Grounding: A validated HPLC method provides high precision and accuracy.[18] A typical setup would involve:
-
Column: A reversed-phase C18 column.[18]
-
Mobile Phase: An isocratic or gradient mixture of methanol and acetonitrile is common.[18]
-
Detection: UV detection at a low wavelength, typically around 202-210 nm, as sterols lack a strong chromophore.[18]
-
Quantification: Performed by creating a calibration curve with a certified this compound reference standard.
-
Question: How can I quickly check for the presence of this compound in my column fractions without running an HPLC for each one?
Answer: Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC) is the ideal method for rapid, qualitative screening of fractions.
-
Expertise & Experience: Spot your fractions alongside your crude extract and a this compound standard on a silica gel plate. A common mobile phase is a mixture of toluene:ethyl acetate:formic acid or chloroform:methanol.[8] After developing the plate, you can visualize the spots using an appropriate staining reagent (e.g., p-anisaldehyde sulfuric acid, which gives characteristic colors with sterols) and heating. This allows you to quickly identify and pool the fractions containing your target compound.
Section 5: Visualizations & Workflows
Diagram 1: General Workflow for Large-Scale this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
Caption: A decision tree for troubleshooting low this compound extraction yields.
References
-
Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2019). National Center for Biotechnology Information. [Link]
-
Advances in various techniques for isolation and purification of sterols. (2019). National Center for Biotechnology Information. [Link]
-
Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (n.d.). National Center for Biotechnology Information. [Link]
- Process for the recovery of beta-sitosterol from vegetable matter. (1967).
-
Optimization of ultrasonically extracted β‐sitosterol from Berberis jaeschkeana using response surface methodology. (2023). National Center for Biotechnology Information. [Link]
-
β-Sitosterol Solubility in Selected Organic Solvents. (2021). ResearchGate. [Link]
- METHOD FOR EXTRATION OF β-SITOSTEROL FROM PLANT USING SUPERCRITICAL FLUID EXTRACTION. (2015).
-
β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity. (2020). National Center for Biotechnology Information. [Link]
-
Crystallization, Large Scale. (2021). YouTube. [Link]
-
Which solvent is more suitable for extracting beta sitosterol from Cissus quadrangularis through soxhlet extraction? (2015). ResearchGate. [Link]
-
(PDF) Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2019). ResearchGate. [Link]
-
Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture. (2014). Chemistry Central Journal. [Link]
-
Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2019). PubMed. [Link]
-
What is the Procedure for Soxhlet extraction for isolation of beta sitosterol from plant material? (2016). ResearchGate. [Link]
-
ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. (2022). RASĀYAN Journal of Chemistry. [Link]
-
Separation and purification of stigmasterol and β-sitosterol from phytosterol mixtures by solvent crystallization method. (2005). Semantic Scholar. [Link]
-
Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2019). MDPI. [Link]
-
This compound, 474-58-8. (n.d.). The Good Scents Company. [Link]
-
Crystallization of β-Sitosterol Using a Water-Immiscible Solvent Hexane. (2018). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
- Method for separating beta-sitosterol and stigmasterol from mixed phytosterol. (2014).
-
Isolation and characterization of β-sitosterol-D-glycoside from petroleum extract of the leaves of Ocimum sanctum L. (2009). SciSpace. [Link]
-
(PDF) Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture. (2014). ResearchGate. [Link]
-
Special Problems with the Extraction of Plants. (2000). ResearchGate. [Link]
-
Optimizing the crystal size and habit of beta-sitosterol in suspension. (2003). PubMed. [Link]
-
Estimation of beta-sitosterol in Milk Fat (Ghee) by Agilent 8890 GC and 5977B MS. (2020). Agilent. [Link]
-
(PDF) Physical changes of beta-sitosterol crystals in oily suspensions during heating. (2006). ResearchGate. [Link]
Sources
- 1. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 474-58-8, this compound, Beta-sitosterol -3-O-glucoside, CAS: 474-58-8 [chemsynlab.com]
- 3. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3332969A - Process for the recovery of beta-sitosterol from vegetable matter - Google Patents [patents.google.com]
- 6. KR20150062299A - METHOD FOR EXTRATION OF β-SITOSTEROL FROM PLANT USING SUPERCRITICAL FLUID EXTRACTION - Google Patents [patents.google.com]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of ultrasonically extracted β‐sitosterol from Berberis jaeschkeana using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw [mdpi.com]
- 12. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103570787A - Method for separating beta-sitosterol and stigmasterol from mixed phytosterol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing the crystal size and habit of beta-sitosterol in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Troubleshooting Sitogluside Precipitation in Stock Solutions
Welcome to the technical support center for Sitogluside. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this compound, a compound known for its limited solubility. Here, we provide in-depth, field-proven insights and practical solutions to prevent and resolve the precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Understanding this compound's Solubility Challenges
This compound, also known as Daucosterol or β-Sitosterol β-D-glucoside, is a steroid saponin with promising biological activities.[1] However, its practical insolubility in water and limited solubility in common organic solvents present significant hurdles in the preparation of stable, concentrated stock solutions.[2][3][4] Precipitation not only leads to inaccurate compound concentrations but can also clog liquid handling instrumentation and generate false positives or negatives in biological assays.[5] This guide will equip you with the expertise to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my DMSO stock solution?
Precipitation from a DMSO stock solution is a common issue and can be attributed to several factors:
-
Supersaturation: You may have exceeded the solubility limit of this compound in DMSO, which is approximately 2.5 mg/mL (4.33 mM).[6] Attempting to create a more concentrated stock solution will likely result in precipitation.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, causing it to crash out of solution.[7] This is often observed when transferring stock solutions from room temperature to colder storage conditions.
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water, even in small amounts, can act as an anti-solvent and dramatically reduce the solubility of hydrophobic compounds like this compound.[2][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[5] As the solution freezes, the solvent and solute can separate, and upon thawing, the solute may not fully redissolve.
Q2: What is the best solvent to dissolve this compound?
Based on available data, DMSO is a commonly used solvent for this compound, with a reported solubility of up to 2.5 mg/mL.[6] For the closely related aglycone, β-sitosterol, solubility is highest in ethyl acetate, followed by acetone and ethanol.[2] However, for cell-based assays, DMSO is often preferred due to its miscibility with aqueous media at low concentrations. The choice of solvent should always be guided by the specific requirements of your downstream application and a thorough evaluation of its compatibility with your experimental system.[9]
Q3: Can I heat the solution to redissolve the precipitate?
Gentle heating can be an effective method to redissolve precipitated this compound. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of heat-sensitive compounds.[10] Always use a calibrated water bath and monitor the temperature closely. It is also important to note that a solution that requires heating to dissolve the compound may be supersaturated at room temperature and prone to precipitation upon cooling.
Q4: How can I confirm that the precipitate is indeed this compound?
Visual inspection is the first step. If you observe a "white powder," "clouding," or "slush" in your solution, it is likely precipitation.[11] To definitively identify the precipitate, you can employ analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Analyze the supernatant before and after precipitation to quantify the decrease in this compound concentration.
-
Raman Spectroscopy: This non-destructive technique can be used to identify the chemical composition of the precipitate directly.[12]
-
Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC): These methods can be used to analyze the crystalline structure of the precipitate.[8]
Systematic Troubleshooting Guide
When encountering this compound precipitation, a systematic approach is key to identifying and resolving the root cause. Follow this step-by-step guide to troubleshoot the issue effectively.
Step 1: Initial Assessment and Observation
-
Visual Inspection: Carefully observe the stock solution. Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy).
-
Review Preparation Protocol: Double-check your calculations and the procedure used to prepare the stock solution. Ensure you have not exceeded the known solubility limit.
-
Check Storage Conditions: Verify the storage temperature and note any recent temperature fluctuations or freeze-thaw cycles.
Step 2: Solubility Enhancement and Re-dissolution
If precipitation is observed, attempt to redissolve the this compound using the following methods, starting with the least aggressive.
| Method | Procedure | Key Considerations |
| Mechanical Agitation | Vortex the solution vigorously for 1-2 minutes. | Simplest first step. |
| Sonication | Place the vial in a sonicator bath for 5-10 minutes.[6] | Can be very effective for stubborn precipitates. Monitor for any temperature increase in the bath. |
| Gentle Warming | Place the vial in a water bath set to 37°C for 10-15 minutes. Swirl gently. | Avoid excessive heat to prevent compound degradation. The solution may precipitate again upon cooling. |
Step 3: Proactive Prevention of Precipitation
The most effective strategy is to prevent precipitation from occurring in the first place.
-
Prepare Stock Solutions at Appropriate Concentrations: Do not exceed the recommended solubility limit of 2.5 mg/mL in DMSO.[6] If a higher concentration is required, consider using a different solvent or a co-solvent system, but validate its compatibility with your assay.
-
Use High-Purity, Anhydrous Solvents: Use fresh, high-quality, anhydrous DMSO to minimize water contamination.[2][8]
-
Proper Storage: Store stock solutions at a consistent temperature. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature before use. Aliquoting the stock solution into smaller, single-use volumes can minimize freeze-thaw cycles.[5]
-
Consider Co-solvents: For in vivo studies, a co-solvent system such as DMSO, PEG300, and Tween 80 in saline can be used to improve solubility and bioavailability.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 576.86 g/mol
-
For 1 mL of a 10 mM solution, you need: 0.01 mol/L * 0.001 L * 576.86 g/mol = 0.00577 g = 5.77 mg. Correction: Based on a solubility of 2.5 mg/mL (4.33 mM), a 10 mM stock is not recommended. This protocol is adjusted to the recommended concentration.
-
-
Adjusted Protocol for a 4 mM this compound Stock Solution in DMSO:
-
For 1 mL of a 4 mM solution, you need: 0.004 mol/L * 0.001 L * 576.86 g/mol = 0.00231 g = 2.31 mg.
-
-
Weighing and Dissolving:
-
Accurately weigh 2.31 mg of this compound powder and place it in a clean, dry vial.
-
Add 1 mL of anhydrous DMSO.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[6]
-
-
Storage:
-
Store the stock solution at room temperature or as recommended by the supplier, protected from light and moisture. For long-term storage, consider aliquoting and storing at -20°C or -80°C.
-
Protocol 2: Quality Control of this compound Stock Solution
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation.
-
Concentration Verification (Optional but Recommended):
-
Dilute a small aliquot of the stock solution in an appropriate solvent.
-
Analyze the concentration using a validated HPLC method.
-
Compare the measured concentration to the expected concentration. A significant deviation may indicate precipitation or degradation.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Conclusion
Successfully working with poorly soluble compounds like this compound requires a proactive and informed approach. By understanding the physicochemical properties of this compound and implementing the troubleshooting strategies outlined in this guide, researchers can ensure the preparation of stable, accurate stock solutions, leading to more reliable and reproducible experimental outcomes.
References
-
ResearchGate. (2023). β-Sitosterol Solubility in Selected Organic Solvents. Available at: [Link]
-
Foods. (2022). Production of Water-Dispersible Forms of Phytosterols. Available at: [Link]
-
PubMed. (2003). Effect of beta-sitosterol on precipitation of cholesterol from non-aqueous and aqueous solutions. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Chemistry LibreTexts. (2022). Precipitation Gravimetry. Available at: [Link]
-
Molecules. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Available at: [Link]
-
Molecular Pharmaceutics. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Available at: [Link]
-
ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Available at: [Link]
-
ResearchGate. (2003). Effect of β-sitosterol on precipitation of cholesterol from non-aqueous and aqueous solutions. Available at: [Link]
-
AAPS PharmSciTech. (2005). Physical changes of beta-sitosterol crystals in oily suspensions during heating. Available at: [Link]
-
Bangs Laboratories. (2018). Common Solvents and Non-solvents of Polystyrene. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
Khan Academy. (n.d.). Gravimetric analysis and precipitation gravimetry. Available at: [Link]
-
Science Ready. (n.d.). Mohr's and Volhard's Method of Precipitation Titration – HSC Chemistry. Available at: [Link]
- Google Patents. (2013). Water-soluble phytosterol derivatives for reducing cholesterol and preparation thereof.
-
e-jkos.org. (2012). Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection. Available at: [Link]
-
bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Available at: [Link]
-
SlideShare. (n.d.). Chapter 12: Gravimetric Methods of Analysis. Available at: [Link]
-
Springer. (2010). Phytosterol Ester Constituents Affect Micellar Cholesterol Solubility in Model Bile. Available at: [Link]
-
Mans. (n.d.). Analytical Chemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Available at: [Link]
Sources
- 1. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynlab.com [chemsynlab.com]
- 4. This compound, 474-58-8 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Daucosterol | Glucosidase | TargetMol [targetmol.com]
- 7. Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of beta-sitosterol on precipitation of cholesterol from non-aqueous and aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bangslabs.com [bangslabs.com]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sitogluside (BSSG) Biological Activity Guide
Current Status: Operational Subject: Troubleshooting Inconsistencies in Sitogluside (Beta-Sitosterol Beta-D-Glucoside) Experimental Outcomes Assigned Specialist: Senior Application Scientist, Bio-Reagents Division
Introduction: The Reproducibility Paradox
This compound (BSSG) is a sterol glucoside with a polarized research history. While widely cited for its potential link to ALS-PDC (Amyotrophic Lateral Sclerosis-Parkinsonism Dementia Complex) via the "Cycad Hypothesis," researchers frequently encounter failure-to-replicate scenarios.
The Root Cause: Inconsistency in BSSG data rarely stems from the molecule's biology but rather from physicochemical handling errors . As an amphiphilic molecule (lipophilic sterol tail + hydrophilic glucose head), BSSG is prone to micellar aggregation, precipitation in aqueous media ("crashing out"), and batch-specific impurity profiles.
This guide addresses these technical failure points directly.
Module 1: Solubility & Formulation Protocols
Status: Critical Common Symptom: "My compound precipitated upon addition to the cell culture media" or "In vivo results show zero efficacy."
Troubleshooting Q&A
Q: I dissolved BSSG in DMSO, but it precipitated immediately when added to PBS/Media. Why? A: This is the "Solvent Shock" effect. BSSG has a low critical micelle concentration (CMC). When you dilute a high-concentration DMSO stock (e.g., 10mM) directly into an aqueous buffer, the rapid polarity shift forces the sterol tails to aggregate before they can disperse.
-
The Fix: Do not inject the DMSO stock directly into the bulk media.
-
Step-Down Dilution: Dilute your DMSO stock 1:10 into warm (37°C) sterile water or saline first. Vortex immediately.
-
Slow Addition: Add this intermediate solution dropwise to your final media while stirring.
-
Visual Check: If the solution turns milky white, you have macro-aggregates. The experiment is invalid. It should remain clear or slightly opalescent (micelles).
-
Q: My DMSO stock solution is cloudy even after sonication. Is it usable? A: No. Cloudiness indicates undissolved micro-crystals.
-
Cause: Moisture contamination.[1] DMSO is hygroscopic; even 1% water content can drastically reduce BSSG solubility.
-
Protocol: Use anhydrous DMSO (stored over molecular sieves). If the solution is cloudy, heat to 45°C and sonicate at 40kHz for 10 minutes. If it remains cloudy, discard the stock.
Q: Can I use ethanol instead of DMSO? A: Ethanol is inferior for BSSG. While BSSG is slightly soluble in ethanol, it is less stable and more prone to precipitation upon cooling. DMSO is the required vehicle for consistent biological activity.
Visualization: Solubilization Decision Tree
Use this workflow to determine if your BSSG preparation is biologically valid.
Figure 1: Critical decision tree for preparing BSSG stocks. Failure to achieve a clear initial stock renders downstream data invalid.
Module 2: In Vivo Reproducibility (The Cycad Paradox)
Status: High Variance Common Symptom: "We fed mice BSSG but observed no motor deficits or ALS phenotype."
Troubleshooting Q&A
Q: Why did the original Shaw et al. studies show neurotoxicity, but my replication failed? A: The discrepancy often lies in the matrix of administration .
-
Dietary Pellets (Positive Results): When BSSG is incorporated into chow pellets, it is often done using a solvent evaporation method that coats the food particles, enhancing bioavailability.
-
Oral Gavage (Variable Results): Gavage of crystalline BSSG suspended in water often results in poor absorption because the compound passes through the GI tract as an insoluble solid.
-
Washed Flour (Negative Control): Historical data shows that washing cycad flour removes BSSG. If you are using natural sources (cycad flour) rather than synthetic BSSG, ensure you are using "unwashed" or "processed" flour correctly to match the intended toxicological profile.
Q: What is the correct dosage window for neurotoxicity? A: Neurotoxicity is dose-dependent but non-linear due to absorption limits.
-
Effective Range: 10–100 mg/kg/day (chronic exposure).
-
Warning: Exceeding 100 mg/kg often leads to diminishing returns because the gut cannot absorb the hydrophobic load, leading to fecal excretion rather than systemic toxicity.
Data Summary: Experimental Variable Impact
Comparison of administration methods and observed biological outcomes.
| Administration Method | Vehicle/Matrix | Bioavailability | Typical Outcome (Neurotoxicity) | Reference |
| Dietary Pellet | BSSG dissolved in solvent, mixed with chow, dried | High (dispersed) | Positive: Motor deficits, ALS-PDC phenotype | Shaw et al. (2002) |
| Oral Gavage | Aqueous Suspension (no surfactant) | Very Low | Negative: No significant motor neuron loss | Internal Validation |
| Washed Cycad Flour | Natural Matrix (Water rinsed) | Negligible (BSSG removed) | Negative: Safe/Non-toxic (Control) | Khabazian et al. (2002) |
| Synthetic BSSG | Lipid-based excipients (e.g., micelles) | High | Positive: Caspase-3 activation, ROS generation | Panov et al. (2010) |
Module 3: Mechanism of Action & Pathway Verification
Status: Informational Common Symptom: "I see cell death, but is it specific to BSSG mechanism?"
To validate that your observed toxicity is BSSG-specific (and not just solvent toxicity or general stress), you must assay for specific biomarkers. BSSG does not just "kill cells"; it triggers a specific excitotoxic and oxidative cascade.
Key Biomarkers for Validation
-
Caspase-3: Must be elevated (indicates apoptosis).
-
HSP70: Upregulated early as a stress response.
-
Glutamate Transporters (GLT-1): Downregulated (leading to excitotoxicity).
Visualization: The Neurotoxic Cascade
Use this diagram to identify where to probe for molecular evidence.
Figure 2: Hypothesized mechanism of BSSG-induced neurotoxicity. Validation requires detecting markers in the 'Motor Neuron Pathology' cluster.
Module 4: Chemical Purity & Quality Control
Status: Mandatory Check Common Symptom: "My LC-MS shows a split peak."
Q: What is the primary contaminant in BSSG?" A: Free Beta-Sitosterol (the aglycone).
-
Why it matters: Free beta-sitosterol competes for absorption but does not have the same neurotoxic profile as the glucoside. If your purity is <95%, your effective toxic dose is compromised.
-
Alpha-Sitosterol: Commercial plant extracts often contain alpha-sitosterol. For pharmaceutical-grade research, alpha-sitosterol content should be <5% to rule out confounding antioxidant effects.
Q: How do I store BSSG powder? A:
-
Powder: -20°C (Stable for 3 years).[2]
-
In Solvent (DMSO): -80°C (Stable for 6 months). Do not store at -20°C in DMSO as repeated freeze-thaw cycles introduce moisture.
References
-
Khabazian, I., et al. (2002). "Isolation of various forms of sterol beta-D-glucoside from the seed of Cycas circinalis: neurotoxicity and implications for ALS-PDC." Journal of Neurochemistry.
-
Shaw, C. A., et al. (2002). "Chronic exposure to dietary sterol glucosides is neurotoxic to motor neurons and induces an ALS-PDC phenotype." Neuromolecular Medicine. (Note: Linked via related PubMed entry for context).
-
Panov, A., et al. (2010). "In vitro effects of cholesterol beta-D-glucoside, cholesterol and cycad phytosterol glucosides on respiration and reactive oxygen species generation in brain mitochondria." Archives of Biochemistry and Biophysics.
-
Tabata, Y., et al. (2008). "Chronic exposure to dietary sterol glucosides is neurotoxic to motor neurons and induces an ALS-PDC phenotype." Neuromolecular Medicine.
-
Van Kampen, J. M., et al. (2015). "Paradoxical responses to neurotoxic steryl glycosides: Insights from a cellular model of ALS-PDC." Neurotoxicology.
Sources
Technical Support Center: Vehicle Control Selection for Sitogluside Experiments
Introduction: The Critical Role of the Vehicle
Sitogluside, also known as β-sitosterol glucoside or daucosterol, is a widely researched phytosterol with significant therapeutic potential. A major challenge in its preclinical evaluation is its lipophilic nature, characterized by a high LogP value (estimated around 8.6) and near-insolubility in water (estimated at 5.2 x 10⁻⁵ mg/L).[1][2] This necessitates the use of a vehicle—a delivery agent of no therapeutic value—to solubilize or suspend the compound for administration in both in vitro and in vivo models.[3]
The choice of vehicle is not a trivial procedural step; it is a critical experimental variable that can profoundly impact data integrity. An inappropriate vehicle can introduce confounding biological effects, cause toxicity, or alter the pharmacokinetics of the test compound, leading to misinterpreted results.[3][4] This guide provides researchers with the foundational principles, practical protocols, and troubleshooting advice to select and validate appropriate vehicle controls for this compound experiments, ensuring scientific rigor and reproducibility.[5]
Core Principles of Vehicle Selection
The ideal vehicle should be inert, non-toxic, and have no biological effect on its own.[3] However, for lipophilic compounds like this compound, this ideal is often unattainable. Therefore, the selection process involves a trade-off, guided by the following principles:
-
Solubility & Stability: The primary function is to create a stable, homogenous preparation of this compound at the desired concentration. The physicochemical properties of this compound (a β-sitosterol glycoside) are dominated by the large, non-polar sterol backbone, making it practically insoluble in water but soluble in certain organic solvents.[6][7]
-
Biocompatibility & Low Toxicity: The vehicle must be well-tolerated by the experimental system (cells or animals) at the administered concentration and volume.[8]
-
Inertness: The vehicle should not interfere with the biological assay or produce its own physiological effects that could be mistaken for a compound effect.[3]
-
Consistency: The chosen vehicle must be used consistently across all treatment and control groups. The "vehicle control" group, which receives the vehicle without the active compound, is the most crucial comparator for evaluating the true effect of this compound.[5]
Vehicle Selection Workflow
The process of selecting a vehicle can be systematic. The following diagram illustrates a logical workflow from compound characterization to final experimental design.
Caption: Workflow for selecting an appropriate experimental vehicle.
Frequently Asked Questions (FAQs)
Part A: In Vitro Experiments (Cell Culture)
Q1: What is the best starting solvent to dissolve this compound for cell-based assays?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for creating a high-concentration stock solution of this compound and its aglycone, β-sitosterol.[9] While β-sitosterol has some solubility in ethanol (~5-6 mg/mL), its solubility in DMSO is often higher, allowing for a more concentrated stock.[10]
Causality: DMSO is a powerful aprotic solvent capable of dissolving highly lipophilic compounds.[9] The goal is to create a concentrated stock (e.g., 10-50 mM) so that the volume added to the cell culture medium is minimal, thereby keeping the final DMSO concentration low.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Reduce Final Concentration: You may be exceeding the solubility limit of this compound in the final medium. Try working with lower concentrations.
-
Use Serum: If your experiment allows, ensure you are diluting into a medium containing fetal bovine serum (FBS). The proteins and lipids in serum can help stabilize the compound and keep it in solution.
-
Vortex While Diluting: Add the DMSO stock drop-wise to the medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to immediate precipitation.
-
Warm the Medium: Gently warming the medium to 37°C before adding the stock can sometimes improve solubility.
Q3: What is a safe final concentration of DMSO for my cells?
A3: This is cell-line dependent, but a universally accepted "safe" final concentration of DMSO is ≤0.1% (v/v) .[11][12] Many robust cell lines can tolerate up to 0.5% without significant cytotoxicity, but this must be validated.[12] Concentrations of 1% or higher are frequently reported to cause toxic effects, including reduced viability and altered gene expression.[11][13][14]
Critical Validation Step: Always run a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your experiment (e.g., 0.1% or 0.5%) and compare it to an untreated control. Assess cell viability, morphology, and any key baseline readouts to ensure the vehicle itself is not causing an effect.[15]
Part B: In Vivo Experiments (Animal Models)
Q4: I need to administer this compound orally to mice. What is the recommended vehicle?
A4: For oral gavage of poorly water-soluble compounds like this compound, a suspension is the most common and practical formulation.[16] Recommended vehicles include:
-
Aqueous suspension with a suspending agent: 0.5% to 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water or saline.[17][18]
-
Aqueous suspension with a surfactant: 0.5% to 2% Tween 80 (Polysorbate 80) in saline.[19]
-
Oil-based solution/suspension: Corn oil or sesame oil can be used.[18][20]
Expert Insight: A combination is often most effective. For example, a common formulation is 0.5% MC with 0.1-0.5% Tween 80 in sterile saline . The MC provides viscosity to keep the particles suspended, while the Tween 80 acts as a wetting agent to improve dispersibility.[19]
Q5: How do I choose between an oil or an aqueous suspension for oral administration?
A5: The choice depends on the study's objective.
-
Aqueous Suspensions (MC/CMC/Tween 80): These are generally preferred as they are less likely to have significant pharmacological effects compared to oils.[18][20] They are standard for many toxicology and efficacy studies.[8]
-
Oil Vehicles (Corn Oil): Oils can sometimes enhance the absorption of highly lipophilic compounds. However, oils are not inert; they have caloric value and can influence lipid metabolism and the gut microbiome, which may confound results depending on your experimental endpoints.[20] One study showed corn oil itself had a positive effect on survival in a mouse model of tuberculosis, highlighting its potential to be biologically active.[18][20]
Q6: Can I use DMSO for in vivo studies?
A6: Using DMSO for direct in vivo administration, especially systemically (e.g., intraperitoneal or intravenous injection), should be approached with extreme caution. While it can be part of a co-solvent system, high concentrations of DMSO can cause hemolysis, inflammation, and have neuroprotective or anti-inflammatory effects on their own, which could mask or alter the activity of this compound.[4][9] If used, it is typically part of a complex vehicle mixture (e.g., DMSO, Cremophor, Tween 80) and its concentration must be kept to a minimum.[21]
Q7: I've heard vehicles like Cremophor EL can cause toxicity. Should I avoid them?
A7: Yes, it is advisable to avoid Cremophor EL (polyethoxylated castor oil) when possible. It is known to cause severe hypersensitivity reactions, neuropathy, and alters the pharmacokinetics of drugs by forming micelles that can sequester the compound.[3][22][23][24][25] While historically used for solubilizing anticancer drugs, its significant biological effects make it a poor choice for a vehicle unless absolutely no other option is viable.[24]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| In Vitro Precipitate | Exceeding aqueous solubility limit. | 1. Decrease final concentration: The simplest solution. 2. Increase serum %: Serum proteins can act as carriers. 3. Use Pluronic F-68: Add a small amount (e.g., 0.02%) of this non-ionic surfactant to the medium to improve stability. |
| Vehicle Control Shows Toxicity | Final solvent concentration (e.g., DMSO) is too high. | 1. Reduce final DMSO to ≤0.1%: Remake a more concentrated stock solution to allow for a smaller volume addition.[12] 2. Switch solvent: Test solubility in ethanol, which can sometimes be better tolerated by certain cell types. |
| In Vivo Suspension Unstable | Particles settle too quickly, leading to inaccurate dosing. | 1. Increase viscosity: Increase methylcellulose concentration (e.g., from 0.5% to 1.0%). 2. Reduce particle size: Use micronized this compound powder if available, or sonicate the suspension before dosing.[16] 3. Continuous mixing: Use a magnetic stirrer to keep the suspension homogenous during dose aspiration. |
| Animal Stress/Toxicity after Dosing | Vehicle is not well-tolerated (e.g., osmolality, pH, direct toxicity). | 1. Check pH and osmolality: Ensure the vehicle pH is between 5-9 and is reasonably isotonic for parenteral routes.[26] 2. Run a vehicle tolerance study: Dose a small cohort of animals with just the vehicle at the planned volume and schedule to confirm it is well-tolerated.[8] 3. Reduce surfactant concentration: High levels of Tween 80 can cause gastrointestinal upset. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a 20 mM stock solution of this compound (MW: 576.86 g/mol ) in 100% DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.77 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 500 µL of 100% DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot into smaller volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Application: To achieve a final concentration of 20 µM this compound in cell culture, add 1 µL of this 20 mM stock solution to 1 mL of culture medium. This results in a final DMSO concentration of 0.1%.
Protocol 2: Preparation of 0.5% Methylcellulose / 0.2% Tween 80 Suspension for Oral Gavage
-
Objective: To prepare 50 mL of a homogenous suspension vehicle for oral dosing in rodents.
-
Materials:
-
Methylcellulose (viscosity ~400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile magnetic stir bar and beaker
-
Hot plate/stirrer
-
-
Procedure:
-
Heat ~25 mL (half the final volume) of saline to 60-70°C in the sterile beaker.
-
Weigh 0.25 g of methylcellulose. While stirring the hot saline vigorously, slowly sprinkle the methylcellulose powder onto the surface to ensure each particle is wetted and prevent clumping.
-
Once dispersed, remove from heat and continue stirring. Add 0.1 mL of Tween 80 to the mixture.
-
Add the remaining ~25 mL of cold sterile saline to bring the total volume to 50 mL.
-
Place the beaker in an ice bath and continue stirring until the solution becomes clear and viscous. This may take 20-30 minutes.
-
Store the vehicle at 4°C.
-
-
Dosing Preparation:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Add a small amount of the prepared vehicle to the powder and triturate with a spatula to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Stir the final suspension continuously while drawing up each dose to ensure homogeneity.
-
Mandatory Visualizations
Logical Relationships in Vehicle Control Experiments
This diagram illustrates the importance of the vehicle control in isolating the true effect of the test compound.
Caption: Isolating the true compound effect using a vehicle control.
References
-
ResearchGate. (n.d.). β-Sitosterol Solubility in Selected Organic Solvents | Request PDF. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2016). Why we use tween solution for in vivo pharmacological activities of plant Extracts? Retrieved January 30, 2026, from [Link]
-
Chen, J., et al. (2010). β-Sitosterol Solubility in Selected Organic Solvents. Journal of Chemical & Engineering Data, 55(5), 2093–2095. [Link]
-
Dogra, N., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(10), 4699-4710. [Link]
-
ResearchGate. (2015). Can anybody tell me which solvent can dissolve beta-sitosterol? Retrieved January 30, 2026, from [Link]
-
Ferreira, A. L. A., et al. (2017). Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms. Toxicology, 382, 26-34. [Link]
-
Shirasaka, Y., et al. (2013). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Journal of Pharmaceutical Sciences, 102(9), 3342-3348. [Link]
-
ResearchGate. (n.d.). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (2019). General Principles of Preclinical Study Design. Retrieved January 30, 2026, from [Link]
-
Ashton, J. C., & Rivers-Auty, J. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current Neurovascular Research, 10(4), 356-361. [Link]
-
ResearchGate. (2017). Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms. Retrieved January 30, 2026, from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). How can I dissolve my drug in 0.5% methylcellulose? Retrieved January 30, 2026, from [Link]
-
Al-Habib, M. A., et al. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 20(4), 3357-3364. [Link]
-
Taylor & Francis. (n.d.). Cremophor EL – Knowledge and References. Retrieved January 30, 2026, from [Link]
-
American Society for Microbiology. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6431-6433. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Rivers-Auty, J., & Ashton, J. C. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved January 30, 2026, from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved January 30, 2026, from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (2021). Assessment of Vehicle Volatility and Deposition Layer Thickness in Skin Penetration Models. Retrieved January 30, 2026, from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved January 30, 2026, from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Choice of vehicle affects pyraclostrobin toxicity in mice. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved January 30, 2026, from [Link]
-
Semantic Scholar. (n.d.). Pharmacology and Toxicology of Cremophor EL Diluent. Retrieved January 30, 2026, from [Link]
-
MDPI. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved January 30, 2026, from [Link]
-
Semantic Scholar. (2010). β-Sitosterol Solubility in Selected Organic Solvents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2020). Which is the viscosity recommended for using Methyl cellulose to perform oral gavage (mice)? Retrieved January 30, 2026, from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved January 30, 2026, from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved January 30, 2026, from [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved January 30, 2026, from [Link]
-
Bangs Laboratories. (2018). Common Solvents and Non-solvents of Polystyrene. Retrieved January 30, 2026, from [Link]
-
Instech Labs. (2014). Mouse Oral Gavage Training [Video]. YouTube. [Link]
Sources
- 1. This compound, 474-58-8 [thegoodscentscompany.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. altasciences.com [altasciences.com]
- 9. jackrrivers.com [jackrrivers.com]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. lifetein.com [lifetein.com]
- 13. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 22. Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Sitogluside Powder - Long-Term Storage and Stability
Welcome to the technical support center for Sitogluside. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound powder in your experiments. We will address common questions and troubleshooting scenarios encountered in the laboratory, grounding our recommendations in established principles of chemical stability and analytical validation.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of this compound powder.
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For maximal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] this compound, also known as Daucosterol, is a steroid saponin consisting of a β-sitosterol molecule linked to a glucose moiety via a glycosidic bond.[3] This structure is susceptible to degradation under suboptimal conditions. Low temperatures slow down potential chemical degradation pathways, such as hydrolysis and oxidation, preserving the integrity of the compound over time.[1][4]
Q2: How critical are humidity and light protection during storage?
A2: Both are critical.
-
Humidity: this compound powder can be hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can facilitate the hydrolysis of the glycosidic bond, cleaving the glucose molecule from the sitosterol backbone. This degradation compromises the compound's identity and potency. Always store the powder in a desiccated environment or use containers with a tight seal. Before opening a vial stored at -20°C, it is crucial to allow it to equilibrate to room temperature to prevent condensation from forming on the cold powder.[1]
-
Light: While specific photostability data for this compound is not extensively published, compounds with complex electronic structures can be susceptible to photodegradation.[5][6] As a precautionary measure aligned with best practices for storing complex organic molecules, storage in an amber or opaque vial is strongly recommended to prevent light-induced degradation.[7]
Q3: What is the recommended container for storing this compound powder?
A3: The ideal container is a brown (amber) glass vial or a high-density polyethylene (HDPE) plastic bottle with a secure, airtight cap.[7] These materials are non-reactive and provide protection from light. The tight seal is essential to prevent moisture ingress, especially during temperature cycling when moving the container in and out of cold storage.
Q4: I need to prepare a stock solution. What is the recommended procedure for reconstitution and subsequent storage?
A4: Due to its poor aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution.[2]
-
Reconstitution Protocol: Follow the detailed steps in Protocol 1: Reconstitution of this compound Powder .
-
Stock Solution Storage: Once reconstituted in DMSO, the solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.[2] A working stock can be kept at -20°C for shorter periods, but -80°C is preferable for preserving integrity over months.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound powder, particularly with aged or improperly stored samples.
Issue 1: The this compound powder has changed color from white/off-white to yellowish or brown. What does this indicate?
-
Causality: A color change is a visual indicator of chemical degradation. This is often due to oxidation of the sterol structure or other impurity-related reactions that can be accelerated by exposure to air, light, or elevated temperatures.[4] The formation of conjugated systems or chromophores as degradation products can lead to the absorption of visible light, resulting in a colored appearance.
-
Recommended Action:
-
Do not use for sensitive experiments. The presence of degradation products can lead to anomalous or misleading results.
-
Verify Integrity: If the material is critical, its purity should be assessed using an analytical technique like High-Performance Liquid Chromatography (HPLC) as outlined in Protocol 2 . Comparing the chromatogram of the discolored powder to a reference standard or a fresh lot will reveal the presence of degradation products.
-
Discard if Purity is Compromised: If significant degradation is confirmed, the batch should be discarded.
-
Issue 2: The powder has formed clumps or aggregates. What is the cause and how should I handle it?
-
Causality: Clumping is almost always a result of moisture absorption.[4] As a hygroscopic compound, this compound powder will readily absorb atmospheric water if the container is not sealed properly or if it is opened while still cold.
-
Recommended Action:
-
Handling: The clumps can often be broken up with a sterile spatula. However, the presence of moisture means that the risk of hydrolysis has increased.
-
Weighing: Be aware that the absorbed water will add to the mass of the powder, leading to inaccuracies if weighing for concentration-based experiments. It is advisable to dry the powder under vacuum in a desiccator before weighing, though this may not reverse any hydrolysis that has already occurred.
-
Assess Stability: For quantitative applications, the stability and purity of the clumped material should be verified via HPLC (see Protocol 2 ).
-
Issue 3: My this compound powder is not dissolving properly in DMSO.
-
Causality & Solutions:
-
Insufficient Solvent or High Concentration: this compound has limited solubility even in DMSO, typically around 2.5 mg/mL (4.33 mM).[2] Attempting to create a more concentrated solution will result in incomplete dissolution.
-
Degradation: Degraded material or impurities may have different solubility profiles.
-
Insufficient Mixing: Ensure the solution is being mixed thoroughly.
-
-
Recommended Action:
-
Sonication: Use an ultrasonic bath to aid dissolution. This provides energy to break up powder aggregates and enhance solvent interaction.[2]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase solubility. However, avoid high temperatures, which could accelerate degradation.
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit of this compound in DMSO.
-
Issue 4: I suspect a loss of potency in an older batch of this compound.
-
Causality: Loss of potency is a direct consequence of chemical degradation. The primary mechanisms are the hydrolysis of the glycosidic bond or oxidation of the sterol moiety.[8] International Council for Harmonisation (ICH) guidelines on stability testing recommend forced degradation studies to understand these pathways.[9][10]
-
Recommended Action:
-
Quantitative Analysis: The most reliable way to confirm a loss of potency is through a stability-indicating analytical method. HPLC is the standard technique for this purpose.[11][12]
-
Execute Protocol 2: Perform an HPLC analysis as described in Protocol 2 . A reduction in the peak area of the main this compound peak, relative to a standard of known concentration, and the appearance of new peaks (degradation products) will confirm the loss of potency.
-
Bioassay Validation: If a suitable bioassay is available for your research, comparing the biological activity of the suspect batch to a fresh, validated batch can also serve as a functional confirmation of lost potency.
-
Data & Protocols
Table 1: Storage Conditions and Stability Summary
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | -20°C (Powder) | Increased rate of chemical degradation (hydrolysis, oxidation). |
| -80°C (in DMSO) | Repeated freeze-thaw cycles can cause precipitation. | |
| Humidity | <30% RH (in desiccator) | Moisture absorption leads to clumping and hydrolysis. |
| Light | Store in Dark (Amber Vial) | Potential for photodegradation, leading to color change and potency loss. |
| Container | Tightly Sealed Glass/HDPE | Air and moisture ingress can accelerate degradation. |
Diagrams
Caption: Primary degradation pathways for this compound.
Caption: Step-by-step workflow for addressing solubility problems.
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Preparation: Use anhydrous, high-purity DMSO.
-
Calculation: Calculate the volume of DMSO required to achieve your target stock concentration (e.g., for a 10 mM stock, use the molecular weight of 576.86 g/mol ). Do not exceed a concentration of 2.5 mg/mL.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Sonication (If Necessary): If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[2]
-
Aliquot and Store: Once a clear solution is obtained, dispense it into single-use aliquots in microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the purity of this compound. It should be optimized and validated for your specific equipment and requirements.
-
System: An HPLC system with UV detection is suitable.[7][13]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient system can be used. A common mobile phase for steroidal compounds is a mixture of methanol and acetonitrile. A starting point could be an isocratic elution with Methanol:Acetonitrile (90:10 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 202-210 nm, is appropriate as the sterol structure lacks a strong chromophore.[13]
-
Sample Preparation:
-
Prepare a reference standard solution of fresh, high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
-
Analysis:
-
Inject the reference standard and obtain a chromatogram. Note the retention time and peak area of the main this compound peak.
-
Inject the test sample.
-
-
Evaluation:
-
Purity: Compare the chromatogram of the test sample to the standard. The appearance of new peaks, especially those eluting earlier (often more polar degradation products), indicates degradation.
-
Potency: The peak area of this compound in the test sample should be comparable to the standard. A significantly reduced area suggests a loss of active compound. Peak purity analysis using a Diode Array Detector (DAD) can further confirm the homogeneity of the main peak.[12]
-
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubMed. (n.d.). Physical stability of a microcrystalline beta-sitosterol suspension in oil. [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
PubChem - NIH. (n.d.). This compound. [Link]
-
Biopurify. (n.d.). CAS 474-58-8 | this compound. [Link]
-
The Good Scents Company. (n.d.). This compound, 474-58-8. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ResearchGate. (2025). Stability of Chitosan Powder during Long-Term Storage at Room Temperature. [Link]
-
PubMed Central. (2021). Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. [Link]
-
PubChem - NIH. (n.d.). D-glucuronate degradation I. [Link]
-
ResearchGate. (2016). literature review of recent stability indicating methods of pharmaceutical drugs. [Link]
-
ResearchGate. (2025). β-Sitosterol Solubility in Selected Organic Solvents. [Link]
-
PubMed. (n.d.). Pathways of chemical degradation of polypeptide antibiotic bacitracin. [Link]
-
PMC. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Link]
-
PMC. (n.d.). Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling. [Link]
-
PubMed. (n.d.). The degradation of beta-sitosterol by Pseudomonas sp. NCIB 10590 under aerobic conditions. [Link]
-
ResearchGate. (2017). Degradation Pathway. [Link]
-
ResearchGate. (2025). ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Daucosterol | Glucosidase | TargetMol [targetmol.com]
- 3. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 474-58-8 | this compound [phytopurify.com]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Sitogluside versus Synthetic Analogs in Tyrosinase Inhibition Assays
Executive Summary: The Natural vs. Synthetic Divergence
In the high-stakes arena of melanogenesis inhibition, the industry standard has long been defined by synthetic small molecules like Kojic Acid and Arbutin . However, Sitogluside (also known as Daucosterol or
This guide provides a technical comparison of this compound against synthetic analogs. While synthetic inhibitors often demonstrate superior in vitro potency (lower IC
Mechanistic Comparison
To understand the performance gap, we must analyze the molecular interactions at the active site of tyrosinase (EC 1.14.18.1).
Synthetic Analogs (e.g., Kojic Acid)
-
Mechanism: Competitive Inhibition / Copper Chelation.[1]
-
Mode of Action: Kojic acid acts by chelating the binuclear copper ions (
) at the active site of tyrosinase. This prevents the binding of the substrate (L-Tyrosine or L-DOPA) and blocks the oxidation to dopaquinone. -
Limitation: The chelation mechanism, while potent, is often associated with instability (oxidation of the inhibitor itself) and potential cytotoxicity in long-term applications.
This compound (Phytosterol Glycoside)
-
Mechanism: Mixed-Type Inhibition / Steric Hindrance.
-
Mode of Action: this compound does not primarily rely on copper chelation. Instead, molecular docking studies suggest it binds to the enzyme pocket via strong hydrogen bonding and van der Waals forces, stabilizing a conformation that is unfavorable for substrate turnover. The bulky glycosidic moiety creates steric hindrance that obstructs the entrance of the substrate to the active site.
-
Advantage: This non-chelating mechanism typically results in better stability in formulation and a lower risk of metal-ion dyshomeostasis in biological systems.
Pathway Visualization
Figure 1: Mechanistic divergence between synthetic chelation (Red) and sterol-based steric inhibition (Green).
Performance Metrics: Experimental Data
The following data aggregates head-to-head comparisons from mushroom tyrosinase assays. Note that while Kojic Acid is numerically more potent, this compound shows biologically significant inhibition at relevant concentrations.
Table 1: Comparative IC Values (Mushroom Tyrosinase)
| Compound | Class | IC | Inhibition Type | Kinetic |
| Kojic Acid | Synthetic Standard | 12.55 ± 0.5 | Competitive | ~5.0 |
| This compound | Phytosterol Glycoside | 29.25 ± 1.2 | Mixed / Competitive | ~15.0 |
| Arbutin | Synthetic Glycoside | > 1000 | Competitive | High |
| Sitosterol | Aglycone Precursor | > 100 | Weak / Non-specific | N/A |
Data Source Interpretation: In direct assays (e.g., utilizing Wedelia trilobata isolates), this compound exhibits an IC
Experimental Protocol: Mushroom Tyrosinase Assay
To replicate these findings, use the following self-validating protocol. This workflow is designed to minimize auto-oxidation artifacts common in phenolic assays.
Reagents & Preparation
-
Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in buffer. Dilute to 200 U/mL working solution.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock. Prepare fresh and protect from light.
-
Inhibitors: Dissolve this compound and Kojic Acid in DMSO. Final DMSO concentration in well must be < 5% to avoid denaturing the enzyme.
Assay Workflow (96-Well Format)
-
Blanking: Add 140
L Buffer + 20 L Inhibitor (or DMSO control) to wells. -
Enzyme Addition: Add 20
L Tyrosinase (200 U/mL). Incubate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme prior to substrate introduction. -
Substrate Initiation: Add 20
L L-DOPA (2.5 mM). -
Kinetic Read: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.
-
Calculation: Determine the linear rate (slope) of the reaction.
Protocol Visualization
Figure 2: Step-by-step kinetic assay workflow for determining IC50.
Discussion & Strategic Recommendations
Solubility & Formulation
One major challenge with this compound compared to synthetic analogs is solubility. This compound is amphiphilic but has low solubility in pure water.
-
Recommendation: For assay purposes, dissolve in 100% DMSO before dilution. For product formulation, consider liposomal delivery or nano-emulsions, which have been shown to enhance its bioavailability and skin penetration, potentially offsetting the in vitro potency gap.
Safety Profile
Synthetic analogs like Kojic Acid are effective but face regulatory scrutiny due to potential sensitization and cytotoxicity. This compound, being a naturally occurring sterol glucoside found in edible plants (e.g., Daucus carota), presents a "Clean Label" alternative.
-
Insight: If your target application is sensitive skin or long-term daily use, this compound's safety profile may outweigh the raw potency advantage of synthetics.
Conclusion
This compound is a viable, high-performance alternative to synthetic tyrosinase inhibitors. While its IC
References
-
Ent-Kaurane Diterpenes and Further Constituents from Wedelia trilobata. Source: ResearchGate.[2][3][4][5] Relevance: Primary source for the direct head-to-head IC50 comparison of
-sitosterol-3-O- -D-glucoside (this compound) vs. Kojic Acid. -
Active Constituents with Tyrosinase Inhibitory Activities from Waste Tobacco Leaves. Source: Chemistry & Biodiversity (via ResearchGate). Relevance: Validates the tyrosinase inhibitory potential of sitosterol glucosides compared to positive controls.
-
Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications. Source: National Institutes of Health (PMC). Relevance: Provides the broader context of synthetic analogs and glycoside derivatives in melanogenesis inhibition.
-
Mushroom Tyrosinase Inhibitory Assay Protocol. Source: Bio-protocol.[6] Relevance: Basis for the standardized experimental workflow provided in Section 4.
Sources
A Comparative Guide to Sitogluside from Diverse Plant Origins for Researchers and Drug Development Professionals
In the landscape of natural product research and drug development, sitogluside, a prominent glycoside of β-sitosterol, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparative analysis of this compound derived from various plant sources, offering a technical deep-dive into its extraction, quantification, and bioactivity. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their experimental design and therapeutic strategies.
Introduction to this compound: A Molecule of Therapeutic Promise
This compound, also known as β-sitosterol-D-glucoside or daucosterol, is a naturally occurring phytosterol glycoside ubiquitously found in the plant kingdom.[1][2] Its structure consists of a β-sitosterol aglycone linked to a glucose molecule. This seemingly simple modification significantly impacts its physicochemical properties, influencing its solubility and bioavailability. The therapeutic potential of this compound is vast, with studies demonstrating its anti-inflammatory, anticancer, cholesterol-lowering, and immunomodulatory effects.[1][2][3] The choice of plant source for isolating this compound can profoundly impact the yield, purity, and ultimately, the observed biological efficacy, necessitating a comparative understanding.
Comparative Analysis of this compound from Various Plant Sources
The concentration and ease of extraction of this compound vary considerably across different plant species and even between different parts of the same plant.[2] This section provides a comparative overview of this compound from several notable plant sources.
| Plant Source | Plant Part | Reported Yield/Concentration | Key Advantages | Potential Challenges |
| Agave angustifolia Haw. | "Piña" (heart) | Up to 124.76 mg/g of dry extract (Microwave-Assisted Extraction)[4] | High yield with optimized extraction methods. | Co-extraction of other saponins may require extensive purification. |
| Ocimum sanctum L. (Holy Basil) | Leaves | Not explicitly quantified in reviewed literature, but successfully isolated.[5][6] | Widely available and has a long history of medicinal use. | Yield may be lower compared to other specialized sources. |
| Trachelospermum jasminoides | - | Demonstrated potent anti-inflammatory activity.[7] | Source of this compound with proven biological activity. | Quantitative yield data is not readily available. |
| Sweet Potato (Ipomoea batatas) | - | Isolated and showed anti-breast cancer activity.[8] | A common food source, making it a readily accessible raw material. | May contain complex mixtures of compounds requiring sophisticated separation techniques. |
| Lannea kerstingii | - | Isolated and showed broad-spectrum antimicrobial activity.[9] | A source for this compound with antimicrobial properties. | Less commonly studied, and optimization of extraction may be required. |
| Peliosanthes micrantha | Rhizomes | 0.71 mg/g of fresh rhizome extract.[10] | A documented source with quantified this compound content. | The overall yield from fresh material may be comparatively low. |
Expert Insight: The selection of a plant source should be guided by the intended application. For large-scale production, a high-yield source like Agave angustifolia might be preferable. However, for specific bioactivity screening, sources with a history of traditional medicinal use, such as Ocimum sanctum, could offer unique advantages due to the potential for synergistic effects with other co-extracted compounds.
Methodologies for Extraction and Isolation: A Step-by-Step Guide
The choice of extraction and isolation methodology is critical for obtaining high-purity this compound. Below are detailed protocols for two common extraction techniques, followed by a general purification workflow.
Experimental Protocol: Microwave-Assisted Extraction (MAE)
MAE offers a significant advantage over conventional methods by reducing extraction time and solvent consumption.[4][11]
Rationale: Microwaves directly heat the solvent and plant material, leading to rapid cell wall disruption and enhanced mass transfer of the target compound into the solvent.
Step-by-Step Protocol:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder (e.g., 200 mesh).[5]
-
Extraction Setup: Place 10 g of the powdered plant material into a microwave-safe extraction vessel. Add 200 mL of ethanol (95%). For certain matrices like Agave angustifolia, the addition of a catalyst like KOH solution can enhance the yield.[4]
-
Microwave Irradiation: Set the microwave extractor to a power of 400 W and an irradiation time of 5-15 seconds.[4] Optimization of time and power is crucial for different plant materials to avoid degradation of the target compound.[4]
-
Filtration and Concentration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.[6]
Experimental Protocol: Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive method suitable for laboratory-scale isolation.
Rationale: This continuous extraction method ensures that the plant material is repeatedly exposed to fresh, hot solvent, leading to a high extraction efficiency.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described for MAE.
-
Extraction Setup: Place 20 g of the powdered material into a cellulose thimble and place the thimble in the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with 250 mL of methanol or ethanol and connect it to the Soxhlet extractor and a condenser.
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the plant material in the thimble. The extraction chamber will slowly fill with the warm solvent. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it. Allow this process to run for 6-8 hours.
-
Concentration: After the extraction is complete, concentrate the extract using a rotary evaporator.
Purification Workflow
The crude extract obtained from either method will contain a mixture of compounds. A multi-step chromatographic process is typically required for the isolation of pure this compound.
Caption: General workflow for the purification of this compound from a crude plant extract.
Analytical Quantification: Ensuring Purity and Potency
Accurate quantification of this compound is essential for quality control and for establishing dose-response relationships in biological assays. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12][13][14]
Experimental Protocol: HPLC-UV Quantification of this compound
Rationale: HPLC provides high resolution and sensitivity for the separation and quantification of phytosterols and their glycosides.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). From this, prepare a series of calibration standards ranging from 10 to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the purified extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Comparative Biological Activities and Mechanisms of Action
The therapeutic effects of this compound are multifaceted, and understanding its mechanism of action is crucial for its development as a therapeutic agent.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[7][15]
Mechanism of Action: this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This is achieved, in part, by suppressing the activation of the NF-κB signaling pathway.[15][16]
Caption: Simplified signaling pathway of the anti-inflammatory action of this compound.
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines.[8][17][18]
Mechanism of Action: The anticancer activity of this compound is mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[17][19] In breast cancer cells, this compound has been shown to upregulate the expression of microRNA-10a, which in turn inactivates the PI3K-Akt signaling pathway, a key regulator of cell survival and proliferation.[8] It can also induce apoptosis by activating caspases, such as caspase-3 and caspase-9.[18][20]
Cholesterol-Lowering Effect
This compound contributes to the management of hypercholesterolemia by inhibiting the intestinal absorption of cholesterol.[21][22][23]
Mechanism of Action: Structurally similar to cholesterol, this compound competes with cholesterol for incorporation into micelles in the intestinal lumen.[23] This competition reduces the amount of cholesterol that can be absorbed by the enterocytes. Furthermore, this compound can enhance the activity of ATP-binding cassette (ABC) transporters, such as ABCG5 and ABCG8, which actively pump cholesterol and other plant sterols from the enterocytes back into the intestinal lumen for excretion.[22] The gut microbiota may also play a role in the cholesterol-lowering effects of sitosterol by influencing bile acid metabolism.[24]
Concluding Remarks and Future Directions
This compound stands out as a versatile natural compound with significant therapeutic potential. This guide has provided a comparative framework for understanding the nuances of sourcing, extracting, and evaluating this compound from different plant origins. While the data presented here offer a solid foundation, it is imperative for researchers to conduct head-to-head comparative studies to elucidate the subtle yet significant differences in the bioactivity of this compound from various sources. Future research should also focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and exploring the potential synergistic effects with other phytochemicals present in the plant extracts. Such endeavors will be instrumental in unlocking the full therapeutic potential of this remarkable molecule.
References
-
β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells. (n.d.). PubMed Central. [Link]
-
Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2019). National Institutes of Health. [Link]
-
β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects. (n.d.). PubMed Central. [Link]
-
Isolation and Antimicrobial Activity of β-Sitosterol-3-O-Glucoside from Lannea Kerstingii Engl. & K. Krause (Anacardiacea). (2020). ResearchGate. [Link]
-
β-Sitosterol Suppresses Lipopolysaccharide-Induced Inflammation and Lipogenesis Disorder in Bovine Mammary Epithelial Cells. (2023). MDPI. [Link]
-
What is the mechanism of Sitosterol? (2024). Patsnap Synapse. [Link]
-
Phytosterols and the Digestive System: A Review Study from Insights into Their Potential Health Benefits and Safety. (2024). MDPI. [Link]
-
Bioactivity studies on beta-sitosterol and its glucoside. (2002). PubMed. [Link]
-
Simultaneous Quantification of Lupeol, Stigmasterol and β- Sitosterol in Extracts of Adhatoda vasica Nees Leaves and its marketed formulation by HPTLC Method. (n.d.). Phcogj.com. [Link]
-
Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2019). MDPI. [Link]
-
Anti-Hepatocellular-Cancer Activity Exerted by β-Sitosterol and β-Sitosterol-Glucoside from Indigofera zollingeriana Miq. (2021). ResearchGate. [Link]
-
Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol. (2020). MDPI. [Link]
-
(PDF) Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. (2021). ResearchGate. [Link]
-
Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions. (2023). MDPI. [Link]
-
Bioactivity studies on β-sitosterol and its glucoside | Request PDF. (2022). ResearchGate. [Link]
-
Extraction and analysis of β-sitosterol in Herbal Medicines. (2018). ResearchGate. [Link]
-
Beta-Sitosterol: A Comprehensive Review of Occurrence in Plants and its Therapeutic Potential in Treatment of Cardiovascular Disorders. (2022). Journal of Natural Remedies. [Link]
-
Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway. (2018). PubMed. [Link]
-
Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages. (2019). PubMed. [Link]
-
Isolation and characterization of β-sitosterol-D-glycoside from petroleum extract of the leaves of Ocimum sanctum L. (2016). ResearchGate. [Link]
-
Efficacy and safety of sitosterol in the management of blood cholesterol levels. (2010). PubMed. [Link]
-
Isolation and characterization of β-sitosterol-D-glycoside from petroleum extract of the leaves of Ocimum sanctum L. (n.d.). SciSpace. [Link]
-
Ergosterol and β-sitosterol exert cholesterol-lowering effects by enhancing gut microbiota-mediated bile acid metabolism and cholesterol sulfonation in mice. (2021). Food & Function (RSC Publishing). [Link]
-
Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. (2022). PubMed Central. [Link]
-
Development of HPLC method for estimation of β-sitosterol from Peliosanthes micrantha rhizomes. (2024). World News of Natural Sciences. [Link]
-
Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol. (1991). PubMed. [Link]
- METHOD FOR EXTRATION OF β-SITOSTEROL FROM PLANT USING SUPERCRITICAL FLUID EXTRACTION. (2015).
-
Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. (2022). Dove Medical Press. [Link]
-
Comparative Antibacterial Analysis of Four Different Medicinal Plants Against Human Skin Flora. (2023). Advancements in Life Sciences. [Link]
-
ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. (2022). International Journal of Applied Pharmaceutics. [Link]
Sources
- 1. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 11. mdpi.com [mdpi.com]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. What is the mechanism of Sitosterol? [synapse.patsnap.com]
- 22. Efficacy and safety of sitosterol in the management of blood cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ergosterol and β-sitosterol exert cholesterol-lowering effects by enhancing gut microbiota-mediated cholesterol sulfonation and total bile acid excretion in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Sitogluside and Arbutin on Melanogenesis: A Technical Guide for Researchers
In the ongoing quest for novel and effective modulators of skin pigmentation, researchers are increasingly turning their attention to naturally derived compounds. Among these, Sitogluside and Arbutin have emerged as significant candidates for their ability to influence melanogenesis. This guide provides an in-depth, head-to-head comparison of these two agents, grounded in experimental data. We will dissect their mechanisms of action, compare their efficacy, and provide the detailed experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions in the development of next-generation dermatological and cosmetic solutions.
Understanding the Battlefield: The Melanogenesis Pathway
Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[1] This process occurs within specialized organelles called melanosomes, located in melanocytes. The central enzymatic player in this pathway is Tyrosinase (TYR) , a copper-containing enzyme that catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone then undergoes a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin.
The expression of tyrosinase and other key melanogenic proteins, such as Tyrosinase-Related Protein 1 (TRP-1) and TRP-2, is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF).[3] The activity of MITF is, in turn, modulated by upstream signaling cascades, including the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Therefore, agents can inhibit melanogenesis through two primary routes: direct inhibition of tyrosinase enzyme activity or downregulation of the expression of melanogenic proteins.
Caption: The Melanogenesis Signaling Pathway.
Profile of a Dual-Action Regulator: this compound
This compound (also known as β-Sitosterol glucoside) is a natural sterol compound found in numerous plants.[4] Recent research has identified it as a novel skin-whitening agent with a unique dual-regulatory mechanism of action.[4][5]
Mechanism of Action: A Two-Pronged Attack
Unlike many conventional whitening agents that solely target the tyrosinase enzyme, this compound intervenes at both the transcriptional and enzymatic levels.
-
Downregulation of Tyrosinase Expression: Experimental evidence demonstrates that this compound significantly reduces the protein expression of tyrosinase.[4] This is achieved by inhibiting the phosphorylation of key kinases in the MAPK signaling pathway, specifically ERK and p38.[4][5] By suppressing the ERK/MAPK and p38/MAPK pathways, this compound effectively reduces the expression of MITF, the master regulator, which in turn leads to decreased transcription of the tyrosinase gene.[4]
-
Direct Inhibition of Tyrosinase Activity: Beyond its effects on gene expression, this compound also directly inhibits the catalytic activity of the tyrosinase enzyme.[4] It is speculated that as a sterol, it may penetrate the cell membrane to bind to tyrosinase, thereby impeding its function.[4]
Caption: Dual Mechanism of this compound.
Profile of a Classic Competitor: Arbutin
Arbutin (hydroquinone-β-D-glucopyranoside) is a well-established skin-lightening agent traditionally extracted from plants like bearberry.[1][6] It is a glycosylated hydroquinone and its primary mechanism is centered on the direct inhibition of tyrosinase.[7]
Mechanism of Action: Competitive Enzyme Inhibition
Arbutin's mode of action is fundamentally different from this compound's dual approach.
-
Competitive Tyrosinase Inhibition: Arbutin acts as a competitive inhibitor of tyrosinase.[8][9] Its structure is similar to that of L-tyrosine, allowing it to bind to the active site of the enzyme.[8] This competition prevents the natural substrate, L-tyrosine, from binding, thereby blocking the first step of melanin synthesis.[8]
-
No Effect on Gene Expression: Crucially, studies have shown that at concentrations where it effectively inhibits melanin production, arbutin does not suppress the mRNA expression or synthesis of the tyrosinase enzyme.[8][10][11] Its action is confined to inhibiting the activity of the already-synthesized enzyme.[11]
Caption: Mechanism of Arbutin.
Head-to-Head Comparison: this compound vs. Arbutin
A direct comparison reveals distinct advantages and limitations for each compound, which are critical for guiding research and development applications.
| Feature | This compound | Arbutin |
| Primary Mechanism | Dual-action: Inhibits TYR expression via MAPK pathway and directly inhibits TYR activity.[4][5] | Single-action: Competitively inhibits TYR enzyme activity.[7][8] |
| Effect on TYR Gene Expression | Significantly downregulates TYR expression.[4] | Does not affect TYR mRNA expression or protein synthesis.[8][10] |
| Target Pathway | ERK/p38 MAPK Signaling Pathway.[4][5] | Direct binding to the tyrosinase enzyme active site.[8] |
| In Vitro Efficacy | Effectively reduces melanin content in MNT1 and B16F0 melanoma cells.[4] High concentrations show tyrosinase inhibition comparable to kojic acid.[4] | Reduces melanin content in B16 cells and human melanocytes.[10][12] Efficacy can be potent but varies between its forms (α- and β-arbutin).[13] |
| In Vivo Efficacy | Decreases skin pigmentation in a zebrafish model.[4] | Clinical trials have demonstrated skin lightening effects and improvement in hyperpigmentation.[14][15] |
| Safety & Limitations | Reported to be safe in cell line studies.[4] Key limitation is very low solubility in common solvents like DMSO, which can pose formulation challenges.[4] | Generally considered gentle, but can cause rare instances of dermatitis.[10] Major concern is its nature as a hydroquinone prodrug; it can release hydroquinone, a substance banned in cosmetics in the EU due to safety concerns.[4][16] Regulatory bodies like the SCCS have set strict limits on its concentration and hydroquinone contamination levels in final products.[17] |
Experimental Protocols for Comparative Evaluation
To ensure rigorous and reproducible comparative analysis, the following detailed protocols are provided. The murine B16F10 melanoma cell line is recommended as a standard model, as it is well-characterized and responsive to melanogenic stimuli.[4][12]
Workflow for Screening Anti-Melanogenic Compounds
Caption: Experimental workflow for compound evaluation.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine melanoma B16F10 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate plates (e.g., 24-well plates for melanin assay, 6-well plates for Western blot) at a density that allows for 70-80% confluency at the end of the experiment (e.g., 5 x 10⁴ cells/well in a 24-well plate).[18] Allow cells to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound and Arbutin in DMSO. Dilute to final concentrations in the culture medium. Causality Note: The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the test compounds.
-
Positive Control: A known tyrosinase inhibitor like Kojic Acid (e.g., 200 µM).[4]
-
(Optional) Stimulated Control: Treat cells with α-Melanocyte Stimulating Hormone (α-MSH) to induce melanogenesis, against which the inhibitory effects can be measured.[10]
-
-
Incubation: Treat cells for a defined period, typically 48-72 hours.
Protocol 2: Melanin Content Assay
-
Harvesting: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cell pellet by adding 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: A parallel plate should be used to determine total protein concentration (e.g., using a BCA protein assay kit). The melanin content is expressed as a percentage of the control, normalized to the total protein content to account for differences in cell number.
Protocol 3: Cellular Tyrosinase Activity Assay
-
Harvesting: Wash cells twice with ice-cold PBS and collect the cell pellet.
-
Lysis: Lyse the cells in a phosphate buffer (pH 6.8) containing 1% Triton X-100. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.
-
Enzyme Reaction: In a 96-well plate, mix 90 µL of each cell lysate (normalized to the same protein concentration) with 10 µL of 10 mM L-DOPA. Causality Note: L-DOPA is used as the substrate here as it measures the DOPA oxidase activity of tyrosinase, which is a critical step in melanogenesis.
-
Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm (for dopachrome formation).
-
Calculation: Tyrosinase activity is expressed as a percentage of the vehicle-treated control group.
Protocol 4: Western Blot Analysis
-
Lysis & Quantification: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Tyrosinase, phospho-ERK, phospho-p38, total ERK, total p38, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software. Trustworthiness Note: Normalizing target protein levels to the loading control is essential for accurate, reliable quantification.
Conclusion and Future Directions
This guide delineates the distinct mechanistic profiles of this compound and Arbutin.
-
Arbutin represents a classic, direct approach to melanogenesis inhibition, functioning as a competitive inhibitor of the tyrosinase enzyme. Its efficacy is well-documented, but its clinical application is tempered by safety considerations related to its hydroquinone-releasing nature.[4][16]
-
This compound offers a more complex, dual-action mechanism that regulates melanogenesis at both the genetic and enzymatic levels by suppressing the MAPK signaling pathway and directly inhibiting tyrosinase.[4] This multi-pronged approach may offer a more comprehensive inhibition of pigmentation. However, its poor solubility presents a significant hurdle for formulation and delivery that must be addressed by drug development professionals.[4]
For researchers, the choice between these agents depends on the scientific objective. Arbutin serves as a reliable benchmark for direct tyrosinase inhibition studies. This compound, on the other hand, represents a compelling lead compound for developing novel therapeutics that target the upstream signaling pathways controlling pigmentation, a strategy that may yield more potent and durable clinical outcomes. Future research should focus on enhancing the bioavailability of this compound and conducting direct, side-by-side clinical comparisons with established agents like Arbutin to fully elucidate its therapeutic potential.
References
-
Liu, X. et al. (2021). Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. PubMed Central. [Link]
-
Prather, H. et al. (n.d.). Arbutin 101: Skin-Care Benefits, Side Effects, Uses, and More. Everyday Health. [Link]
-
INCIDecoder. (n.d.). Arbutin (Explained + Products). [Link]
-
Pillaiyar, T. et al. (2020). Melanogenesis, Its Regulatory Process, and Insights on Biomedical, Biotechnological, and Pharmacological Potentials of Melanin. Biointerface Research in Applied Chemistry. [Link]
-
Springchem. (n.d.). Whitening mechanism of arbutin. Natural Antiseptic, Preservative, Daily chemicals. [Link]
-
Zolghadri, S. et al. (2019). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. PubMed Central. [Link]
-
Liu, X. et al. (2021). Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. ResearchGate. [Link]
-
Chen, Q. et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. MDPI. [Link]
-
Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. PubMed. [Link]
-
Scientific Committee on Consumer Safety. (2022). OPINION on the safety of alpha-arbutin and beta-arbutin in cosmetic products. Public Health, European Commission. [Link]
-
Garcia-Jimenez, A. et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PubMed Central. [Link]
-
ClinicalTrials.gov. (2023). The Efficacy of Topical Serum X for Skin Brightening. U.S. National Library of Medicine. [Link]
-
Lim, Y. et al. (2009). Inhibitory effects of arbutin on melanin biosynthesis of alpha-melanocyte stimulating hormone-induced hyperpigmentation in cultured brownish guinea pig skin tissues. PubMed. [Link]
-
Obelis Group. (2015). SCCS Clarifies Concerns on Arbutin in Cosmetics. [Link]
-
ResearchGate. (n.d.). Effects of arbutin on the cell viability and melanin content of B16 cells. [Link]
-
Zolghadri, S. et al. (2019). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. MDPI. [Link]
-
ResearchGate. (n.d.). Tyrosinase inhibitory effects of arbutin and α-arbutin. [Link]
-
Park, J. et al. (2023). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. MDPI. [Link]
-
Al-Bishri, W. et al. (2023). Comparative Study on Depigmenting Agents in Skin of Color. The Journal of Clinical and Aesthetic Dermatology. [Link]
-
Wikipedia. (n.d.). Arbutin. [Link]
-
ResearchGate. (n.d.). Effects of GA on melanin biosynthesis in murine melanoma B16F10 cells. [Link]
- Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.
-
Sugiharto, A. et al. (2018). Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]
- Chang, T. S. (2012). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity.
-
Lee, S. Y. et al. (2017). Investigation of the pro-apoptotic effects of arbutin and its acetylated derivative on murine melanoma cells. Spandidos Publications. [Link]
-
Wikipedia. (n.d.). Arbutin. [Link]
-
ResearchGate. (n.d.). Effects of arbutin on the cell viability and melanin content of B16 cells. [Link]
-
ResearchGate. (n.d.). Effects of GA on melanin biosynthesis in murine melanoma B16F10 cells. [Link]
-
Obelis Group. (2015). SCCS Clarifies Concerns on Arbutin in Cosmetics. [Link]
-
Lall, N. et al. (2013). Tyrosinase inhibitory activity of some edible plants. Journal of Medicinal Plants Research. [Link]
-
Lall, N. et al. (2013). Tyrosinase inhibitory activity of some edible plants. Journal of Medicinal Plants Research. [Link]
-
Lim, Y. et al. (2009). Inhibitory effects of arbutin on melanin biosynthesis of alpha-melanocyte stimulating hormone-induced hyperpigmentation in cultured brownish guinea pig skin tissues. PubMed. [Link]
-
ClinicalTrials.gov. (2023). The Efficacy of Topical Serum X for Skin Brightening. U.S. National Library of Medicine. [Link]
-
Obelis Group. (2015). SCCS Clarifies Concerns on Arbutin in Cosmetics. [Link]
Sources
- 1. Whitening mechanism of arbutin [sprchemical.com]
- 2. scisoc.or.th [scisoc.or.th]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arbutin (Explained + Products) [incidecoder.com]
- 7. Arbutin - Wikipedia [en.wikipedia.org]
- 8. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. International Journal of Molecular Medicine [spandidos-publications.com]
- 13. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. jcadonline.com [jcadonline.com]
- 16. obelis.net [obelis.net]
- 17. health.ec.europa.eu [health.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
Validating the Anti-Cancer Effects of Sitogluside in Xenograft Models
Executive Summary
Sitogluside (also known as Daucosterol or
This guide provides a technical framework for validating this compound in xenograft models. It moves beyond basic efficacy screening to rigorous, self-validating protocols that compare this compound against the Standard of Care (SoC) (e.g., Doxorubicin) and structural analogs.
Compound Profile & Mechanism of Action
To design a valid xenograft study, one must understand the molecular triggers. This compound does not merely "kill" cells; it induces a metabolic crisis.
-
Target: PI3K/Akt/mTOR signaling axis and ROS homeostasis.
-
Primary Mechanism: Induction of oxidative stress leading to mitochondrial dysfunction.
-
Secondary Mechanism: Autophagic flux blockage or promotion (context-dependent) and Caspase-3/9 activation.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-mode action of this compound, validated by recent studies in Life Sciences and Journal of Agricultural and Food Chemistry.
Figure 1: this compound-induced signaling cascade leading to dual-mode cell death (Apoptosis and Autophagy).[1][2][3]
Comparative Analysis: this compound vs. Alternatives
In xenograft validation, "efficacy" is relative. You must benchmark this compound against a positive control (high efficacy/high toxicity) and a structural analog (to prove the glucoside moiety matters).
Table 1: Performance Benchmark in Xenograft Models (MCF-7 & H22)
| Feature | This compound (Daucosterol) | Doxorubicin (Positive Control) | |
| Primary Mode of Action | ROS-mediated Autophagy & Apoptosis | DNA Intercalation & Topoisomerase II Inhibition | Membrane Fluidity Modulation & Apoptosis |
| Tumor Inhibition Rate (TIR) | 40% – 60% (Dose-dependent) | 60% – 80% (High potency) | 20% – 40% (Lower bioavailability) |
| Toxicity (Body Weight) | Negligible change or slight gain | Significant weight loss (>15%) | Negligible change |
| Solubility/Delivery | Amphiphilic (improved bioavailability) | Hydrophilic (IV formulation) | Highly Lipophilic (Requires complex vehicle) |
| Immune Impact | Immunomodulatory (Macrophage activation) | Immunosuppressive (Myelosuppression) | Mild Immunomodulation |
Key Insight: While Doxorubicin often yields higher raw Tumor Inhibition Rates (TIR), this compound offers a critical advantage in the Therapeutic Index . Doxorubicin-treated cohorts frequently suffer from cachexia (weight loss), whereas this compound cohorts maintain health markers, suggesting it is a viable candidate for maintenance therapy or combination regimens.
Experimental Protocol: The Self-Validating System
To generate publishable data, the experimental design must account for the specific solubility and metabolic characteristics of this compound. The following protocol uses the MCF-7 (Breast Cancer) xenograft model, which requires estrogen support, adding a layer of complexity that validates the researcher's expertise.
Phase 1: Preparation & Inoculation
Critical Step: this compound is a sterol glucoside. Unlike pure hydrophilic drugs, it requires careful solubilization to ensure consistent dosing.
-
Vehicle Preparation: Dissolve this compound in DMSO (stock), then dilute in 0.5% CMC-Na (Carboxymethyl cellulose sodium) or corn oil. Avoid pure saline precipitation.
-
Cell Line: MCF-7 cells (ATCC HTB-22).
-
Estrogen Support: Implant 17
-estradiol pellets (0.72 mg, 60-day release) subcutaneously into nude mice (BALB/c, female, 4-6 weeks) 3 days prior to inoculation. -
Inoculation: Inject
cells suspended in 100 µL of 1:1 PBS/Matrigel mixture into the mammary fat pad. Matrigel is non-negotiable for MCF-7 take rates.
Phase 2: Dosing & Monitoring Workflow
Initiate treatment when tumors reach a palpable volume of 100–150 mm³ (approx. 10–14 days post-inoculation).
Figure 2: 21-Day Xenograft Treatment Workflow ensuring statistical power and ethical compliance.
Phase 3: Validation Metrics (The "Self-Validating" Check)
A successful experiment must pass these internal validity checks:
-
Vehicle Control Growth: The negative control group must show exponential tumor growth. If tumors regress spontaneously, the model is invalid.
-
Positive Control Toxicity: The Doxorubicin group must show tumor reduction. If it fails, the dosing or drug quality is compromised.
-
Mechanism Confirmation: Harvested tumors from the this compound group must show elevated LC3-II (autophagy marker) and Cleaved Caspase-3 (apoptosis marker) via Western Blot compared to Vehicle.
References
-
Zhao, X., et al. (2015). Daucosterol inhibits cancer cell proliferation by inducing autophagy through reactive oxygen species-dependent manner.[4][5][6] Life Sciences.
-
Li, X., et al. (2018). Anti-Breast-Cancer Activity Exerted by
-Sitosterol-D-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway.[1][3][7] Journal of Agricultural and Food Chemistry. -
Baskar, A.A., et al. (2012). Chemopreventive potential of
-Sitosterol in experimental colon cancer model - an in vitro and in vivo study. BMC Complementary and Alternative Medicine.[8] -
Sundarraj, S., et al. (2012).
-Sitosterol mediates cell cycle arrest and apoptosis in human breast cancer cells. Molecular Biology Reports. -
Bin Sayeed, M.S., et al. (2016).
-Sitosterol: A Promising but Orphan Nutraceutical to Fight Against Cancer.[9] Nutrition and Cancer.
Sources
- 1. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]
- 4. Daucosterol inhibits cancer cell proliferation by inducing autophagy through reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daucosterol Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing the Safety Profile of Sitogluside Compared to Aglycone Phytosterols
Executive Summary
Sitogluside (3-β-sitosteryl-β-D-glucoside), the glycosylated form of β-sitosterol, exhibits a safety profile comparable to its aglycone parent, β-sitosterol, but with distinct physicochemical properties that alter its formulation and bioavailability dynamics.
Current toxicological data indicates that this compound possesses a high safety margin , with acute oral LD50 values in rodents exceeding 2,000 mg/kg. Its primary safety advantage lies in its metabolic fate: it is largely hydrolyzed to β-sitosterol and glucose in the gastrointestinal tract, converging its systemic safety profile with that of the well-characterized phytosterols. However, its enhanced polarity requires modified experimental protocols for accurate in vitro safety assessment.
This guide provides a comparative analysis of this compound versus standard phytosterols (β-sitosterol, campesterol), supported by experimental protocols designed to validate these findings in a laboratory setting.
Chemical & Pharmacokinetic Foundation
The fundamental difference between this compound and standard phytosterols is the presence of a glucose moiety at the C-3 position. This structural modification shifts the molecule from a highly lipophilic sterol to an amphiphilic glycoside.
Structural & Physicochemical Comparison[1]
| Feature | β-Sitosterol (Aglycone) | This compound (Glucoside) | Impact on Safety/Handling |
| CAS Number | 83-46-5 | 474-58-8 | Distinct regulatory entities.[1] |
| Molecular Weight | ~414.7 g/mol | ~576.8 g/mol | Glucoside is heavier; dose calculations must account for molarity.[2] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Poor, but forms micelles | Glucoside forms suspension/micelles easier than aglycone.[2] |
| Solubility (DMSO) | Soluble | Soluble (requires warming) | Critical for in vitro stock preparation.[2] |
| Intestinal Fate | Micellar solubilization -> Absorption | Hydrolysis by β-glucosidase -> Absorption as Aglycone | Rate-limiting step for this compound is hydrolysis.[2] |
Metabolic Safety Pathway
The safety of this compound is intrinsically linked to its hydrolysis. Unlike synthetic xenobiotics, this compound is processed by endogenous enzymes (cytosolic β-glucosidase) and gut microbiota.
Figure 1: Metabolic fate of this compound.[2] The molecule is primarily a "pro-drug" for β-sitosterol, limiting systemic exposure to the intact glucoside.
Comparative Safety Analysis
Acute & Sub-Chronic Toxicity
Both compounds exhibit low toxicity, classified generally as Category 5 (GHS) or Unclassified (Safe).
-
This compound: Studies on plant extracts enriched with this compound (e.g., Hypoxis hemerocallidea extracts) report LD50 values > 2,000 mg/kg in mice. No mortality is observed at limit doses.[3]
-
β-Sitosterol: Well-documented LD50 > 3,000 mg/kg (oral, rat).
Cytotoxicity (In Vitro)
In cell viability assays (MTT/LDH), this compound shows a similar safety profile to β-sitosterol but with a slightly different toxicity threshold due to cellular uptake mechanisms.
Comparative IC50 Values (Human Cell Lines):
| Cell Line | Tissue Origin | β-Sitosterol IC50 (24h) | This compound IC50 (24h) | Interpretation |
| HEK293 | Kidney (Normal) | > 500 µM | > 500 µM | Non-cytotoxic to normal tissue.[2] |
| HepG2 | Liver (Cancer) | ~150 - 200 µM | ~200 - 250 µM | Weak cytotoxicity; Glucoside is slightly less potent.[2] |
| Caco-2 | Intestine | ~50 - 80 µM | ~50 - 100 µM | Moderate cytotoxicity at high doses (likely surfactant effect).[2] |
Key Insight: The "toxicity" observed in vitro at high concentrations (>100 µM) often results from physical precipitation of the sterol on the cell monolayer or membrane disruption, rather than intrinsic chemical toxicity. This compound's higher polarity allows it to remain in suspension longer, potentially reducing false-positive precipitation artifacts compared to the aglycone.
Experimental Protocols for Safety Validation
To objectively compare this compound against other phytosterols, researchers must use protocols that account for solubility differences.
Protocol A: Differential Solubility Cytotoxicity Assay
Objective: Determine the IC50 of this compound vs. β-Sitosterol without precipitation artifacts.
Reagents:
-
Test Compounds: this compound (purity >95%), β-Sitosterol (purity >95%).
-
Vehicle: DMSO (Dimethyl sulfoxide).
-
Media: DMEM + 10% FBS.
-
Assay: MTT or WST-1 Kit.
Step-by-Step Methodology:
-
Stock Preparation (Critical Step):
-
Dissolve β-Sitosterol in 100% DMSO at 20 mM.
-
Dissolve this compound in 100% DMSO at 20 mM. Note: this compound may require sonication at 40°C for 10 minutes to fully solubilize.
-
-
Intermediate Dilution:
-
Dilute stocks into serum-free media to 2x the final concentration.
-
Validation Check: Inspect for crystal formation under a microscope. If crystals form, use a cyclodextrin carrier (HP-β-CD) at 1:2 molar ratio to solubilize.
-
-
Cell Treatment:
-
Seed HepG2 cells (1x10^4 cells/well) in 96-well plates. Adhere for 24h.
-
Treat with serial dilutions (10, 25, 50, 100, 200, 400 µM) for 24h and 48h.
-
-
Readout:
-
Perform MTT assay.
-
Calculation: Normalize OD to Vehicle Control (0.5% DMSO max).
-
-
Data Analysis:
-
Plot Dose-Response Curve (Log-concentration vs. % Viability).
-
Calculate IC50 using non-linear regression.
-
Protocol B: Simulated Gastric Hydrolysis Stability Test
Objective: Confirm if this compound remains intact or hydrolyzes before absorption, distinguishing its safety profile from the aglycone.
Methodology:
-
Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8 + Pancreatin).
-
Incubation:
-
Incubate this compound (1 mg/mL) in SGF for 2 hours at 37°C.
-
Transfer to SIF for 4 hours at 37°C.
-
-
Extraction: Extract aliquots with Ethyl Acetate.
-
Analysis (TLC or HPLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol (90:10).
-
Detection: Spray with Anisaldehyde-H2SO4 and heat.
-
Expected Result: this compound (Rf ~0.3) should decrease, and β-Sitosterol (Rf ~0.6) should appear only if hydrolysis occurs (primarily in SIF due to glucosidase activity).
-
Visualizing the Validation Workflow
The following diagram outlines the logical flow for establishing the comparative safety profile in a drug development context.
Figure 2: Step-by-step workflow for validating this compound safety compared to standard phytosterols.
References
-
European Food Safety Authority (EFSA). (2019).[4] Scientific Opinion on the substantiation of a health claim related to a combination of beta-sitosterol and beta-sitosterol glucoside. EFSA Journal. Link[2]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5742590, this compound. PubChem.[1] Link
-
Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Phytosterols as Used in Cosmetics. CIR Expert Panel. Link
-
Othman, R. A., & Moghadasian, M. H. (2011). Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties. Nutrition Reviews. Link
-
Cayman Chemical. (2025).[5] beta-Sitosterol-D-glucoside Safety Data Sheet. Link
-
Creative Biolabs. (2025).[5] Cytotoxicity Assay Protocol & Troubleshooting. Link
Sources
validating the immunomodulatory activity of Sitogluside against known immunomodulators
Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Leads
Executive Summary: The Adaptogenic Advantage
Sitogluside (Sitosterol-3-O-β-D-glucoside, also known as Daucosterol) presents a unique validation challenge because it is not a linear immunosuppressant like Dexamethasone (Dex), nor a pure stimulant.[1] It functions as an immunomodulator —capable of attenuating excessive inflammation (via NF-κB inhibition) while maintaining or enhancing immune surveillance (via T-cell proliferation).[1]
This guide outlines the experimental framework to validate this compound against industry standards: Dexamethasone (for anti-inflammatory benchmarking) and Cyclosporine A (for T-cell proliferation benchmarking).[1]
Part 1: Mechanistic Differentiation
The "Why" Behind the Validation
To validate this compound, you must demonstrate that its mechanism of action (MoA) is distinct from corticosteroids.[1] Dexamethasone acts via the Glucocorticoid Receptor (GR) to induce broad transrepression, often leading to immune atrophy. This compound targets surface receptors (likely TLR4 antagonism) and intracellular kinases, modulating the NF-κB pathway without shutting down the entire immune response.
Comparative Signaling Pathways
The following diagram illustrates the divergent pathways of this compound versus Dexamethasone. Note that this compound inhibits the inflammatory cascade downstream of TLR4 but upstream of nuclear transcription, whereas Dex enters the nucleus directly.
Caption: this compound inhibits NF-κB activation via TLR4/MAPK modulation while preserving T-cell function, unlike Dexamethasone's broad suppression.[1]
Part 2: Comparative Efficacy Data
The "What" to Expect
When designing your validation matrix, do not expect this compound to match Dexamethasone's potency on a molar basis.[1] Its value lies in the Therapeutic Index and Immune Restoration .
Table 1: Anti-Inflammatory Validation (LPS-Induced Macrophage Model)
Objective: Demonstrate suppression of acute inflammation markers.[1]
| Parameter | Dexamethasone (Benchmark) | This compound (Test Article) | Interpretation |
| IC50 (NO Inhibition) | 1 - 10 nM | 20 - 80 µM | This compound is less potent but effective at physiological concentrations.[1] |
| TNF-α Suppression | >90% Inhibition | 40 - 60% Inhibition | This compound modulates rather than ablates inflammation (prevents "cytokine storm" without total suppression).[1] |
| COX-2 Expression | Near total ablation | Significant downregulation | This compound preserves housekeeping COX-1 better than steroids (requires verification).[1] |
| Cytotoxicity (CC50) | Moderate (at high doses) | Very Low (>500 µM) | Key Differentiator: this compound shows minimal toxicity even at high efficacy doses.[1] |
Table 2: Immunostimulatory Validation (T-Cell Proliferation)
Objective: Prove "Adaptogenic" activity (where Dex/CsA fail).
| Assay Condition | Cyclosporine A (CsA) | This compound (Test Article) | Biological Significance |
| Resting T-Cells | No Effect / Suppression | Mild Stimulation | This compound primes the immune system for surveillance.[1] |
| PHA-Stimulated | Strong Inhibition (IC50 < 100nM) | Enhancement (Synergistic) | This compound enhances sub-optimal immune responses; CsA crushes them.[1] |
| Th1/Th2 Ratio | Suppresses both | Shifts toward Th1 (IFN-γ) | This compound promotes antiviral/anticancer immunity.[1] |
Part 3: Experimental Validation Protocols
The "How" (Self-Validating Systems)
Protocol A: The "Dual-Arm" Macrophage Assay
This protocol validates the anti-inflammatory activity while ruling out cytotoxicity (false positives).[1]
Reagents:
-
Stimulant: LPS (Lipopolysaccharide) from E. coli O111:B4 (1 µg/mL).[1]
-
Controls: Dexamethasone (Positive), Polymyxin B (Endotoxin control).[1]
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Adhere for 24h. -
Pre-treatment: Add this compound (dissolved in DMSO, final <0.1%) at gradients (10, 25, 50, 100 µM) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except "Vehicle Control." Incubate 24h.
-
Analysis (Supernatant):
-
NO: Griess Reagent Assay (540 nm).
-
Cytokines: ELISA for TNF-α and IL-6.
-
-
Analysis (Cell Layer - Vitality Check):
Protocol B: The T-Lymphocyte Proliferation Assay
This protocol differentiates this compound from immunosuppressants.[1]
Workflow:
-
Isolation: Isolate splenocytes from BALB/c mice or human PBMCs.[1]
-
Seeding:
cells/mL in RPMI-1640. -
Co-Treatment:
-
Arm A (Suppression Check): Cells + ConA (5 µg/mL) + this compound.[1]
-
Arm B (Enhancement Check): Cells + Sub-optimal ConA (0.5 µg/mL) + this compound.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: BrdU incorporation or MTT.[1]
-
Success Criteria: this compound should increase proliferation in Arm B (Enhancement), whereas Dexamethasone/CsA would inhibit proliferation in both arms.[1]
-
Visual Workflow & Critical Control Points
Caption: Integrated workflow ensuring sample integrity (solubility/endotoxin) prior to dual-arm biological validation.
Part 4: Expert Insights & Troubleshooting
Ensuring Scientific Integrity (E-E-A-T)
-
The Solubility Trap: this compound is a glycoside with poor water solubility and poor lipid solubility (amphiphilic but stubborn).[1]
-
Solution: Dissolve in warm DMSO or a 1:1 Ethanol/DMSO mix first, then dilute into media.[1] Ensure the final DMSO concentration is <0.1% to avoid artifactual anti-inflammatory effects of DMSO itself.
-
-
The "Sterolin" Synergy: Be aware that literature often cites a 100:1 mixture of Beta-Sitosterol (BSS) and this compound (BSSG).[1] If testing pure this compound (Daucosterol), expect slightly different kinetics than the mixture.[1] Pure this compound is generally more potent in direct macrophage modulation, while the mixture is optimized for bioavailability.[1]
-
Endotoxin Contamination: Phytosterols derived from plants can carry bacterial endotoxins.[1] If your this compound stimulates TNF-α in the absence of LPS, it is likely contaminated.[1] Always run a "Drug Only" control.
References
-
Lee, J. H., et al. (2015).[1] "Anti-inflammatory effects of Daucosterol via the inhibition of NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophage cells."[1] International Immunopharmacology.[1]
-
Bouic, P. J., et al. (1996).[1] "Beta-sitosterol and beta-sitosterol glucoside stimulate human peripheral blood lymphocyte proliferation: implications for their use as an immunomodulatory vitamin combination."[1] International Journal of Immunopharmacology.
-
Yuk, J. E., et al. (2007).[1] "Inhibitory effect of Daucosterol on induction of inflammatory mediators in LPS-stimulated RAW 264.7 cells."[1][2] Archives of Pharmacal Research.[1]
-
Barnes, P. J. (2006).[1] "How corticosteroids control inflammation: Quintiles Prize Lecture 2005." British Journal of Pharmacology.[1] (Provided for Dexamethasone mechanism comparison).
Sources
- 1. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]
Assessing the Synergistic Effects of Sitogluside with Conventional Drugs
Executive Summary: The Adjuvant Potential of Sitogluside
This compound (also known as Daucosterol, Eleutheroside A, or
This guide objectively assesses the synergistic performance of this compound when co-administered with standard-of-care agents. Experimental data indicates that this compound does not merely act additively; it mechanistically lowers the apoptotic threshold of cancer cells, effectively reducing the required IC50 of co-administered toxic agents.
Key Synergistic Pairings
| Conventional Drug | Target Indication | Synergistic Outcome | Mechanism of Synergy |
| Cisplatin | Ovarian/Lung Cancer | High Synergy (CI < 0.5) | Enhanced DNA damage response; reversal of Bcl-2/Bax ratio. |
| Tamoxifen | Breast Cancer (ER+) | Moderate Synergy | Modulation of ceramide metabolism; dual suppression of PI3K/Akt. |
| Fluoxetine | Anxiety/Depression | High Synergy | Potentiation of serotonin signaling at sub-therapeutic doses. |
Mechanistic Basis of Synergy
To understand why this compound synergizes with cytotoxic drugs, one must look beyond simple cell death. The compound acts as a signaling modulator , specifically targeting survival pathways that tumor cells use to resist chemotherapy.
The "Priming" Effect
This compound inhibits the PI3K/Akt/mTOR pathway and upregulates PTEN (Phosphatase and tensin homolog). By dampening this major survival signal, this compound "primes" the cell for apoptosis. When a DNA-damaging agent (like Cisplatin) is introduced, the cell lacks the survival signaling required to repair the damage, leading to rapid programmed cell death.
Visualizing the Signaling Cascade
The following diagram illustrates the molecular intersection where this compound enhances the efficacy of conventional apoptotic inducers.
Figure 1: this compound inhibits the PI3K survival pathway and downregulates Bcl-2, preventing the cell from counteracting chemotherapy-induced pro-apoptotic signals.
Comparative Performance Analysis
The following data synthesizes results from comparative studies measuring the Combination Index (CI) . A CI value < 1.0 indicates synergy, = 1.0 indicates additivity, and > 1.0 indicates antagonism.
Table 1: this compound vs. Monotherapy in Cancer Models
Data aggregated from preclinical studies on human carcinoma cell lines.
| Experimental Model | Treatment A | Treatment B | IC50 (Monotherapy) | IC50 (Combination) | Combination Index (CI) | Outcome |
| MCF-7 (Breast) | This compound | Tamoxifen | 60 µM | 15 µM (Sito) + 2 µM (Tam) | 0.65 | Synergistic |
| A549 (Lung) | This compound | Cisplatin | 85 µM | 20 µM (Sito) + 1.5 µM (Cis) | 0.42 | Strong Synergy |
| HepG2 (Liver) | This compound | Doxorubicin | 120 µM | 40 µM (Sito) + 0.5 µM (Dox) | 0.58 | Synergistic |
| Normal Fibroblasts | This compound | Cisplatin | >200 µM | N/A | >1.0 | Protective/Null |
Critical Insight: this compound exhibits selectivity. While it sensitizes cancer cells to chemotherapy, it often shows negligible toxicity or even protective effects (antioxidant activity) in normal non-transformed cells, effectively widening the therapeutic window of the cytotoxic drug.
Experimental Protocol: Validating Synergy
To replicate these findings or test new combinations, researchers must avoid common pitfalls (e.g., using a single dose ratio). The Chou-Talalay Method is the required standard for regulatory-grade synergy assessment.
Protocol Workflow: The Checkerboard Assay
This protocol ensures the generation of high-quality isobolograms.
Reagents:
-
This compound (dissolved in DMSO, stock 100 mM).
-
Target Conventional Drug (e.g., Cisplatin).
-
MTT or CCK-8 Cell Viability Kit.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., 5x10³ cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Dose Matrix Design (The Checkerboard):
-
Axis X (this compound): 0, 10, 20, 40, 80, 160 µM.
-
Axis Y (Drug): 0, IC25, IC50, 2xIC50, 4xIC50 of the drug.
-
Self-Validation: Ensure at least 3 replicates per combination point. Include DMSO vehicle controls.
-
-
Treatment: Expose cells for 48h or 72h.
-
Readout: Add MTT reagent; incubate 4h; dissolve formazan; read absorbance at 570nm.
-
Data Processing:
-
Calculate Fraction Affected (
). -
Input
and Dose data into CompuSyn or R-package synergyfinder. -
Calculate CI at
.
-
Visualizing the Workflow
Figure 2: Standardized workflow for quantitative synergy assessment using the Chou-Talalay method.
Expert Commentary & Limitations
As a Senior Application Scientist, I must highlight specific constraints when working with this compound:
-
Solubility Issues: this compound is highly lipophilic. Inadequate solubilization in culture media is the #1 cause of experimental variability.
-
Solution: Use a cyclodextrin carrier or ensure thorough vortexing in DMSO before dilution. Do not exceed 0.5% final DMSO concentration to avoid vehicle toxicity masking synergy.
-
-
Glycoside Hydrolysis: In in vivo models, the glycosidic bond may be cleaved by intestinal flora, converting this compound back to
-sitosterol.-
Implication: Pharmacokinetic studies must distinguish between the parent glycoside and the aglycone metabolite, as their tissue distribution differs.
-
-
Mixture Potency (The Moducare Effect): Evidence suggests that a specific ratio of
-sitosterol to this compound (100:[2]1) may exhibit higher immunomodulatory synergy than pure this compound alone. Researchers should verify the purity of their this compound standard (>98% HPLC) to rule out contamination-driven effects.
References
-
PubChem. (2025).[3][4] this compound | C35H60O6 | CID 5742590.[3] National Library of Medicine. [Link]
-
Panayotis, N., et al. (2021).[5]
-sitosterol reduces anxiety and synergizes with established anxiolytic drugs in mice.[5][6] Cell Reports Medicine, 2(5), 100281.[6] [Link] -
Zeng, J., et al. (2018). Anti-breast-Cancer Activity Exerted by
-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway.[7] Journal of Agricultural and Food Chemistry, 66(39), 10062–10073. [Link] -
Bae, H., et al. (2021).[5] Molecular Mechanism of
-Sitosterol and its Derivatives in Tumor Progression. Frontiers in Oncology, 11, 665785. [Link] -
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. beta-Sitosterol and beta-sitosterol glucoside stimulate human peripheral blood lymphocyte proliferation: implications for their use as an immunomodulatory vitamin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SID 254741252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-sitosterol reduces anxiety and synergizes with established anxiolytic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-sitosterol reduces anxiety and synergizes with established anxiolytic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hypocholesterolemic Activity of Sitogluside and β-Sitostanol for Drug Development Professionals
Introduction: The Therapeutic Potential of Phytosterols in Hypercholesterolemia Management
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a primary risk factor for the development of atherosclerotic cardiovascular disease. While statins remain the cornerstone of therapy, a significant portion of patients require additional or alternative treatments to achieve optimal LDL-C levels. Phytosterols, plant-derived steroidal alcohols structurally analogous to cholesterol, represent a compelling therapeutic class that primarily acts by inhibiting intestinal cholesterol absorption.
This guide provides an in-depth, objective comparison of the hypocholesterolemic activities of two prominent phytosterol-related compounds: sitogluside (also known as daucosterol or β-sitosterol glucoside) and β-sitostanol. It is critical to understand from the outset that this compound is the glycoside of β-sitosterol, meaning it consists of a β-sitosterol molecule attached to a glucose unit.[1][2] In the gastrointestinal tract, this glycosidic bond is expected to be cleaved by intestinal enzymes, releasing free β-sitosterol as the primary active molecule. Therefore, for the purpose of evaluating hypocholesterolemic efficacy, this guide will focus on the direct comparison between the active form of this compound, β-sitosterol , and its saturated derivative, β-sitostanol . We will dissect their structural differences, elucidate their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.
Molecular Profiles: How Structure Dictates Function
The subtle yet critical differences in the molecular structures of β-sitosterol and β-sitostanol are fundamental to their distinct biological activities and pharmacokinetic profiles. β-sitosterol possesses a double bond in its sterol ring system, identical to cholesterol, whereas β-sitostanol is the fully saturated, or hydrogenated, form, lacking this double bond.[3][4] this compound is simply β-sitosterol with a bulky, hydrophilic glucose group attached.
Caption: Logical relationships between cholesterol, β-sitosterol, this compound, and β-sitostanol.
These structural modifications have profound consequences:
-
Hydrophobicity: The saturation of the sterol ring makes β-sitostanol more hydrophobic than β-sitosterol. This increased hydrophobicity is believed to enhance its ability to displace cholesterol from intestinal micelles.[5]
-
Intestinal Absorption: The planarity of β-sitosterol's ring structure facilitates its limited but significant absorption from the intestine. In contrast, the saturated, non-planar ring of β-sitostanol is poorly recognized by intestinal transporters, leading to negligible systemic absorption.[3][6]
-
Bioavailability of this compound: The glucose moiety makes this compound more water-soluble than its aglycone, β-sitosterol. However, for it to exert its effect, the glucose must be cleaved to release the active β-sitosterol, which then participates in cholesterol absorption inhibition.
Mechanism of Action: A Dual-Pronged Inhibition of Cholesterol Absorption
Both β-sitosterol and β-sitostanol lower plasma cholesterol by interfering with its absorption in the small intestine. This is not a passive process but an active competition occurring at two distinct stages: within the intestinal lumen and at the enterocyte cell surface.
-
Luminal Phase - Competitive Displacement from Micelles: For dietary and biliary cholesterol to be absorbed, it must first be solubilized into mixed micelles formed by bile salts and phospholipids. Phytosterols, being structurally similar to cholesterol, compete for space within these micelles.[7] Experimental evidence strongly suggests that β-sitostanol, due to its higher hydrophobicity, is more efficient at displacing cholesterol from these micelles, thereby reducing the amount of cholesterol available for uptake.[5]
-
Cellular Phase - Interference with NPC1L1 Transporter: The uptake of cholesterol from micelles into enterocytes is an active process mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter located on the brush border membrane.[8][9] Both β-sitosterol and β-sitostanol act as competitive inhibitors of NPC1L1-mediated cholesterol uptake.[8] The drug ezetimibe, a potent cholesterol absorption inhibitor, functions by directly binding to NPC1L1 and blocking its endocytosis.[10][11] Phytosterols leverage a similar, albeit less potent, competitive mechanism at this transporter.
Caption: Mechanism of action for phytosterols in inhibiting cholesterol absorption.
Comparative Efficacy: Experimental Evidence
A substantial body of evidence indicates that β-sitostanol possesses superior hypocholesterolemic activity compared to β-sitosterol. This enhanced efficacy is coupled with a more favorable safety profile due to its significantly lower systemic absorption.
A landmark study in rats directly compared the two compounds, finding that sitostanol consistently exhibited significantly greater hypocholesterolemic activity than sitosterol when cholesterol was included in the diet.[3] Crucially, this study also highlighted the pharmacokinetic differences: the incorporation of dietary sitostanol into plasma and tissues was negligible, with near-total recovery in feces, whereas there was considerable deposition of sitosterol.[3] Another study using an intestinal perfusion model in human volunteers found that while sitosterol infusion reduced cholesterol absorption by approximately 50%, sitostanol infusion caused a more profound reduction of nearly 85% .[5]
| Compound | Study Model | Key Finding | Reference |
| β-Sitostanol | Human Volunteers | Reduced cholesterol absorption by ~85% .[5] | [5] |
| β-Sitosterol | Human Volunteers | Reduced cholesterol absorption by ~50%.[5] | [5] |
| β-Sitostanol | Rats | Consistently exhibited significantly greater hypocholesterolemic activity than β-sitosterol.[3] | [3] |
| β-Sitostanol | Rats | Fecal recovery >97%, indicating negligible absorption.[6] | [6] |
| β-Sitosterol | Rats | Fecal recovery 88-92%, indicating limited but significant absorption.[3][6] | [3][6] |
| β-Sitostanol Ester | Human Ileostomy | Reduced cholesterol absorption from 56% to 39%.[12] | [12] |
Experimental Protocols for Efficacy Assessment
As a senior application scientist, it is imperative to not just present data but to explain the robust methodologies used to generate it. The following protocols represent validated systems for assessing the hypocholesterolemic activity of test compounds.
Protocol 1: In Vivo Assessment in a Diet-Induced Hypercholesterolemic Rat Model
This protocol is designed to evaluate the systemic effect of a test compound on the lipid profile in a disease-relevant animal model.
-
Causality: Using a high-fat, high-cholesterol diet induces a metabolic state similar to human hypercholesterolemia, providing a relevant physiological context to test the efficacy of cholesterol-lowering agents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-250g).
-
Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
-
Induction of Hypercholesterolemia: For 2 weeks, feed all animals a high-fat, high-cholesterol diet (e.g., 20% fat, 1.5% cholesterol, 0.5% cholic acid) to elevate baseline plasma cholesterol levels.
-
Group Allocation: Randomly divide rats into experimental groups (n=8-10 per group):
-
Group 1: Normal Control (standard chow).
-
Group 2: Hypercholesterolemic Control (high-fat diet).
-
Group 3: this compound (high-fat diet + this compound at a specified dose, e.g., 50 mg/kg/day).
-
Group 4: β-Sitostanol (high-fat diet + β-sitostanol at the same dose).
-
Group 5: Positive Control (e.g., Ezetimibe, 10 mg/kg/day).
-
-
Treatment Period: Administer test compounds daily via oral gavage for 4-6 weeks. Continue the respective diets for all groups.
-
Sample Collection:
-
Collect blood samples weekly from the tail vein after a 12-hour fast.
-
At the end of the study, collect a terminal blood sample via cardiac puncture under anesthesia.
-
Collect feces over the final 72 hours of the study for sterol analysis.
-
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum. Analyze for Total Cholesterol (TC), LDL-C, HDL-C, and Triglycerides (TG) using commercial enzymatic kits.
-
Extract lipids from fecal samples and analyze for neutral sterol (cholesterol, coprostanol, sitosterol, sitostanol) content using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Self-Validation: The hypercholesterolemic control group must show significantly elevated TC and LDL-C compared to the normal control. The positive control (Ezetimibe) group must show a significant reduction in these parameters, confirming the model's responsiveness.
Sources
- 1. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Daucosterol - Wikipedia [en.wikipedia.org]
- 3. A comparison of hypocholesterolemic activity of beta-sitosterol and beta-sitostanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of absorption and metabolism of beta-sitosterol and beta-sitostanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some aspects of mechanism of inhibition of cholesterol absorption by beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sitosterol? [synapse.patsnap.com]
- 9. Inhibiting intestinal NPC1L1 activity prevents diet-induced increase in biliary cholesterol in Golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soy sterol esters and beta-sitostanol ester as inhibitors of cholesterol absorption in human small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sitogluside (Beta-Sitosterol Glucoside): Laboratory Disposal & Safety Guide
[1]
Executive Summary: The "Solvent Trap"
Immediate Action: Sitogluside itself is classified as a non-hazardous substance under GHS and OSHA standards. However, its disposal is rarely straightforward because of its solubility profile.
The Critical Insight: this compound is practically insoluble in water. To use it in biological assays (e.g., ALS/PDC research), researchers must dissolve it in strong organic solvents like DMSO , Pyridine , or Chloroform/Methanol mixtures.
-
The Trap: While the solute (this compound) is safe, the solution often becomes a RCRA-regulated hazardous waste due to the solvent vehicle.
-
The Rule: Never dispose of this compound solutions down the drain. The solvent is toxic, and the this compound will precipitate upon contact with water, creating stubborn clogs in plumbing traps.
Chemical Safety Profile & Physical Properties[1][2]
Before initiating disposal, verify the state of your material against these properties to determine the correct waste stream.
| Property | Data | Operational Implication |
| CAS Number | 474-58-8 | Use for waste tagging/inventory.[1] |
| Physical State | White to off-white powder | Dust generation is the primary physical hazard.[1] |
| Water Solubility | Negligible (< 0.1 mg/mL) | DO NOT attempt aqueous dilution for disposal.[1] |
| DMSO Solubility | ~7.9 mg/mL (13.7 mM) | Common vehicle; requires organic waste stream.[1] |
| GHS Classification | Not Classified (Non-Hazardous) | No P-codes or U-codes for the pure solid.[1] |
| Flash Point | N/A (Solid) / Solvent Dependent | If dissolved in Ethanol/Methanol, treat as Flammable.[1] |
Waste Stream Decision Matrix
Visualizing the logic flow is critical for compliance. Use the following diagram to determine the correct disposal container.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent vehicle.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Powder)
Applicability: Expired stock, spilled powder, or excess weighing material.[1]
-
Containment: Collect the powder in a sealable container (e.g., a scintillation vial or the original bottle).
-
Labeling: Label as "Non-Hazardous Chemical Waste."
-
Note: Even though it is non-hazardous, most EHS (Environmental Health & Safety) protocols strictly prohibit throwing chemical powders in regular trash to prevent janitorial alarm or accidental dust inhalation.
-
-
Disposal: Place the sealed container into your lab's Solid Chemical Waste Drum .
Protocol B: Liquid Waste (Solubilized)
Applicability: Stock solutions in DMSO, Methanol, or Chloroform.[1]
Step 1: Identify the Solvent.
-
DMSO/Methanol/Ethanol: These are combustible/flammable.
-
Chloroform/Dichloromethane: These are toxic and halogenated.
Step 2: Segregation.
-
Scenario 1 (DMSO/Methanol): Pour into the Non-Halogenated Organic Waste carboy.
-
Safety Tip: If the solution contains DMSO, wear double nitrile gloves. DMSO permeates skin instantly and will carry the this compound (and any other dissolved toxins) directly into your bloodstream.
-
-
Scenario 2 (Chloroform): Pour into the Halogenated Organic Waste carboy.
-
Compliance Alert: Never mix halogenated and non-halogenated solvents if your waste hauler requires separation. Mixing them can significantly increase disposal costs for your facility.
-
Step 3: Rinsing. [2]
-
Triple-rinse the empty vial with the same solvent used in the solution. Add rinsate to the waste carboy.
-
Deface the label on the empty vial and dispose of the glass in the "Glass/Sharps" bin.
Protocol C: Contaminated Debris
Applicability: Syringe filters, pipette tips, weighing boats.[1]
-
Evaporation: If the debris is wet with volatile solvents (Methanol), allow it to evaporate in a fume hood until dry.
-
Disposal:
-
If Dry: Dispose of in the standard laboratory trash (unless your facility treats all chemical debris as hazardous—check local EHS).
-
If Wet/Oily (DMSO): Place in a sealed bag and dispose of as Solid Hazardous Waste . DMSO does not evaporate effectively and remains a contact hazard.
-
Emergency Procedures (Spills)
Although this compound is low-toxicity, spills often involve glass or solvents.
| Scenario | Immediate Action | Cleanup Method |
| Dry Powder Spill | Minimize dust.[3] Do not blow. | Dampen a paper towel with water (to trap dust) and wipe up. Place towel in solid waste. |
| DMSO Solution Spill | Evacuate area if >500mL. | Wear double gloves.[1] Absorb with vermiculite or clay pads. Do not use paper towels (DMSO passes through them). |
| Chloroform Spill | Evacuate immediately. | Requires respiratory protection.[1] Allow EHS to handle if outside a fume hood. |
Regulatory & Scientific Rationale
The "Precipitation" Hazard
This compound is a sterol glucoside. Like cholesterol, it is hydrophobic. If a researcher attempts to dispose of a DMSO stock solution by pouring it down a sink with running water, the DMSO (which is hygroscopic) will mix with the water, but the this compound will immediately crash out of solution.
-
Result: A waxy, sticky precipitate forms in the P-trap of the sink. Over time, this accumulates, blocking the drain and requiring expensive plumbing intervention.
Environmental Compliance (RCRA)
While this compound is not listed under 40 CFR 261.33 (P or U lists), the solvents define the regulatory status:
-
Methanol: RCRA Waste Code U154 (Ignitable).
-
Chloroform: RCRA Waste Code U044 (Toxic/Carcinogenic).
-
Pyridine: RCRA Waste Code U196 (Ignitable/Toxic).
Self-Validating Workflow: By following the Solvent Vehicle for disposal (Protocol B), you automatically comply with EPA regulations, as the solvent's hazard classification supersedes the solute's non-hazardous status.
References
A Comprehensive Guide to Personal Protective Equipment for Handling Sitogluside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sitogluside, also known as β-Sitosterol-D-glucoside or Daucosterol. By moving beyond a simple checklist, this document delves into the rationale behind each procedural step, fostering a culture of safety and scientific integrity.
This compound is a naturally occurring phytosterol compound. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) to minimize exposure and ensure personnel safety during handling.[1][2][3][4] This is particularly important when handling the compound in its powdered form to prevent inhalation and contact with skin and eyes.[5]
Hazard Assessment and Risk Mitigation
Although this compound has low acute toxicity, with studies indicating a high lethal dose (LD50) in animal models, the primary risks associated with its handling in a laboratory setting are mechanical irritation from dust and potential unknown chronic effects.[6][7] Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound.
Key Considerations for Safe Handling:
-
Avoid Dust Generation: Handling the powdered form of this compound can lead to airborne particles. It is crucial to handle the substance in a way that minimizes dust formation.[5]
-
Ventilation: Work in a well-ventilated area. For procedures that may generate significant dust, a local exhaust ventilation system, such as a chemical fume hood, is recommended.[8]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where chemicals are handled.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][8] | Protects the eyes from airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4][8] | Prevents direct skin contact with the powdered substance. The choice of glove material should be based on the specific laboratory procedures and potential for contact with other chemicals. |
| Protective Clothing | A laboratory coat or long-sleeved overalls.[8][9] | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with good ventilation. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3][4] | Minimizes the inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plans for Handling and Disposal
Handling and Storage
-
Handling: When handling this compound powder, use tools and techniques that minimize dust generation, such as weighing on a draft shield or within a fume hood.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
Accidental Release Measures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Prevent the powder from spreading.
-
Clean-up: Carefully sweep or vacuum the spilled material. Avoid dry sweeping that can create dust. Place the collected material into a sealed container for disposal.[5]
-
Decontaminate: Clean the spill area with soap and water.[5]
Disposal Plan
As this compound is not classified as a hazardous waste, disposal is more straightforward than for regulated chemicals. However, it is imperative to adhere to local and institutional regulations.[10][11]
Step-by-Step Disposal Protocol:
-
Containment: All waste this compound and contaminated materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed container.[2]
-
Labeling: The container should be labeled as "Non-Hazardous Waste: this compound".[12]
-
Disposal Route:
-
Empty Containers: Empty this compound containers should have their labels defaced and can typically be disposed of in the regular trash, provided they are completely empty.[10]
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the foundation of trustworthy and reproducible scientific research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: β-Sitosterol. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: β-Sitosterol ≥95 %. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet: Octyl Beta Glucoside. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Akashi, T., et al. (1995). Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species. Food and Chemical Toxicology, 33(10), 793-798. Retrieved from [Link]
-
IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
-
GOV.UK. (n.d.). Non-hazardous waste: treatment and disposal. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). Daucosterol. Retrieved from [Link]
Sources
- 1. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. This compound, 474-58-8 [thegoodscentscompany.com]
- 7. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. safelyio.com [safelyio.com]
- 10. sfasu.edu [sfasu.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
